molecular formula C7H12N2 B3055909 (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile CAS No. 67824-39-9

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Cat. No.: B3055909
CAS No.: 67824-39-9
M. Wt: 124.18 g/mol
InChI Key: OVIXBUQHNFPUEP-ZETCQYMHSA-N
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Description

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXBUQHNFPUEP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505665
Record name [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67824-39-9
Record name [(2S)-1-Methylpyrrolidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of 2-(1-Methylpyrrolidin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The target molecule, 2-(1-methylpyrrolidin-2-yl)acetonitrile , serves as a critical chiral building block in the synthesis of pyrrolidine-based alkaloids, CNS-active pharmaceutical ingredients (e.g., nicotine analogs, clemastine derivatives), and chiral ligands. Its structural integrity relies on the preservation of the stereocenter at the C2 position of the pyrrolidine ring.

The Synthetic Challenge: The Aziridinium Trap

The primary challenge in synthesizing N-alkyl-2-substituted pyrrolidines via nucleophilic substitution is the risk of ring expansion or racemization .

  • Direct Alkylation Route (Flawed): Attempting to convert N-methylprolinol to the target nitrile via a halide/mesylate intermediate typically fails. The nitrogen lone pair performs an intramolecular attack on the electrophilic side chain, forming a bicyclic aziridinium ion .[1] Subsequent nucleophilic attack by cyanide often occurs at the ring carbon, leading to a ring-expanded piperidine derivative (3-cyanopiperidine) or a racemized mixture.

  • The Solution (Carbamate Protection): To ensure enantioselectivity and regiospecificity, the nitrogen lone pair must be electronically deactivated using a carbamate protecting group (e.g., Boc) during the activation and substitution steps.

Retrosynthetic Logic

The most robust route utilizes the Chiral Pool strategy, starting from L-Proline (S-enantiomer).

Retrosynthesis Figure 1: Retrosynthetic analysis avoiding aziridinium intermediates. Target 2-(1-methylpyrrolidin-2-yl)acetonitrile (Target Molecule) Precursor1 (S)-2-(Cyanomethyl)pyrrolidine Target->Precursor1 N-Methylation Precursor2 (S)-N-Boc-2-(Cyanomethyl)pyrrolidine Precursor1->Precursor2 N-Deprotection Intermediate (S)-N-Boc-Prolinol Mesylate Precursor2->Intermediate Cyanation (SN2) Start L-Proline / (S)-N-Boc-Prolinol (Chiral Pool) Intermediate->Start Activation & Reduction

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of the (S)-enantiomer . For the (R)-enantiomer, substitute L-Proline with D-Proline.

Phase 1: Preparation of the Electrophile

Objective: Convert (S)-N-Boc-prolinol to a reactive mesylate without affecting the chiral center.

  • Starting Material: (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-Prolinol).

    • Note: Can be purchased or prepared from L-Proline via N-Boc protection followed by Borane/THF reduction.

Step 1.1: Mesylation

  • Setup: Charge a flame-dried 3-neck flask with (S)-N-Boc-Prolinol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol).

  • Cooling: Cool the solution to 0°C under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv).

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of alcohol.

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (cold), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Product: (S)-tert-Butyl 2-((mesyloxy)methyl)pyrrolidine-1-carboxylate. Use immediately (unstable to prolonged storage).

Phase 2: Enantioselective Cyanation

Objective: Introduce the nitrile group via SN2 displacement. The N-Boc group prevents aziridinium formation, ensuring the pyrrolidine ring remains intact.

Step 2.1: Nucleophilic Substitution

  • Solvent System: Dissolve the mesylate (from Step 1.1) in anhydrous DMSO (5 vol).

  • Reagent: Add Sodium Cyanide (NaCN) (1.5 equiv). Caution: Highly Toxic.

  • Conditions: Heat the mixture to 60–70°C for 4–6 hours.

    • Mechanistic Insight: Higher temperatures (>90°C) may degrade the Boc group or cause elimination.

  • Workup: Cool to room temperature. Pour into a mixture of water and Ethyl Acetate (EtOAc).[2]

    • Safety: Treat aqueous waste with bleach to neutralize residual cyanide.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMSO, then brine.

  • Purification: Silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexane).

  • Data: Yield typically 85-90%.[3] The product is (S)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate .

Phase 3: Deprotection and N-Methylation

Objective: Remove the protecting group and install the methyl group.

Step 3.1: Boc-Deprotection

  • Dissolve the nitrile in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) at 0°C. Stir at room temperature for 2 hours.

  • Concentrate to dryness. Azeotrope with toluene to remove residual TFA.

  • Result: (S)-2-(Cyanomethyl)pyrrolidinium trifluoroacetate.

Step 3.2: Reductive Methylation (Eschweiler-Clarke or Reductive Amination) Method A: Reductive Amination (Milder, preferred for nitriles)

  • Dissolve the TFA salt in Methanol . Adjust pH to ~6 with TEA.

  • Add Formaldehyde (37% aq. solution, 3.0 equiv). Stir for 30 mins.

  • Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise at 0°C.

    • Note: Maintain pH ~6 with acetic acid if necessary to prevent HCN formation or hydrolysis.

  • Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[4] Dry and concentrate.

  • Distillation: Purify the final oil by Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₄OH).

Part 3: Data Summary & Quality Control

Key Process Parameters
ParameterSpecification / RangeCriticality
Enantiomeric Excess (ee) > 98%Controlled by starting material quality and avoiding aziridinium route.
Overall Yield 60–75% (3 steps)Dependent on efficient DMSO removal and extraction.
Temperature (Step 2) 60–70°C<60°C: Slow reaction; >80°C: Decomposition/Elimination.
pH (Step 3.2) 5.0 – 6.5Critical for NaBH₃CN selectivity; prevents nitrile hydrolysis.
Analytical Methods
  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • NMR Verification:

    • ¹H NMR (CDCl₃): Diagnostic singlet for N-CH₃ at ~2.4 ppm; doublet for -CH₂-CN at ~2.5 ppm.

    • Absence of piperidine signals (ring expansion check).

Part 4: Mechanism & Signaling Diagram

The following diagram illustrates the critical divergence between the successful N-Boc route and the failed N-Alkyl route.

Mechanism Figure 2: Mechanistic divergence. N-protection is required to prevent ring expansion. cluster_fail Failed Route (N-Methyl First) cluster_success Successful Route (N-Boc Protected) NMe_Alc N-Methyl Prolinol (Nucleophilic N) Aziridinium Bicyclic Aziridinium Ion (Intermediate) NMe_Alc->Aziridinium Intramolecular Displacement Piperidine 3-Cyanopiperidine (Ring Expansion) Aziridinium->Piperidine CN- attack at ring carbon Boc_Alc N-Boc Prolinol (Deactivated N) Boc_Ms N-Boc Mesylate Boc_Alc->Boc_Ms MsCl/TEA Target_Nitrile 2-(Cyanomethyl)pyrrolidine Boc_Ms->Target_Nitrile NaCN (SN2) No Rearrangement

References

  • Synthesis of Chiral Pyrrolidines via Prolinol Derivatives Source: Organic Syntheses, Coll. Vol. 9, p. 62 (1998). Context: foundational protocols for converting proline to prolinol and subsequent activation.

  • Aziridinium Ion Rearrangements in Pyrrolidine Synthesis Title: "Ring expansions of 1-azabicyclo[n.1.0]alkanes" Source: Arkivoc, 2012. Context: Details the mechanism of ring expansion (pyrrolidine to piperidine) when activating N-alkyl-2-hydroxymethylpyrrolidines.

  • Synthesis of Vildagliptin Intermediates (Cyanopyrrolidines) Title: "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" Source: Beilstein Journal of Organic Chemistry, 2008. Context: Demonstrates the stability of the cyanopyrrolidine moiety and N-acylation strategies.

  • General Procedure for Nitrile Displacement on N-Protected Amino Alcohols Source: BenchChem Protocols. Context: Standard operating procedures for converting N-Boc-alcohols to nitriles.

Sources

An In-depth Technical Guide to (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

The pyrrolidine ring is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] Its stereochemistry often plays a crucial role in biological activity. The (S)-enantiomer of 2-substituted pyrrolidines is a common chiral building block. The incorporation of a methyl group on the nitrogen and an acetonitrile functional group at the 2-position provides a versatile intermediate for further chemical elaboration, making (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile a valuable target for organic synthesis.

The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, opening avenues for the synthesis of a diverse range of molecular structures.[2] This guide will delineate a plausible and efficient pathway for the synthesis of this compound, detail its expected characteristics, and discuss its potential applications in the synthesis of novel therapeutic agents.

Proposed Synthesis of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

The synthesis of the target molecule can be envisioned from a readily available chiral precursor, (S)-prolinol. The proposed synthetic pathway involves three key transformations: N-methylation, conversion of the hydroxyl group to a leaving group, and subsequent nucleophilic substitution with cyanide.

Overall Synthetic Scheme

Synthesis_Scheme start (S)-Prolinol step1 N-Methylation start->step1 intermediate1 (S)-1-Methylpyrrolidin-2-yl)methanol step1->intermediate1 HCHO, HCOOH (Eschweiler-Clarke) step2 Activation of Hydroxyl Group intermediate1->step2 intermediate2 (S)-(1-Methylpyrrolidin-2-yl)methyl p-toluenesulfonate step2->intermediate2 TsCl, Pyridine step3 Cyanation intermediate2->step3 product (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile step3->product NaCN, DMSO

Caption: Proposed synthetic workflow for (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanol (N-Methylation)

The Eschweiler-Clarke reaction provides a mild and efficient method for the N-methylation of primary and secondary amines.

  • Materials:

    • (S)-Prolinol

    • Formaldehyde (37% aqueous solution)

    • Formic acid (98-100%)

    • Sodium hydroxide

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (S)-prolinol in formic acid, cooled in an ice bath, add formaldehyde solution dropwise while maintaining the temperature below 20°C.

    • After the addition is complete, heat the reaction mixture at reflux for 8-12 hours.

    • Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-(1-methylpyrrolidin-2-yl)methanol.

Step 2: Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methyl p-toluenesulfonate (Activation of Hydroxyl Group)

The conversion of the primary alcohol to a tosylate is a standard method for creating a good leaving group for subsequent nucleophilic substitution.

  • Materials:

    • (S)-(1-Methylpyrrolidin-2-yl)methanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve (S)-(1-methylpyrrolidin-2-yl)methanol in pyridine and cool to 0°C.

    • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at 0°C for 4-6 hours.

    • Quench the reaction with cold water and extract with dichloromethane.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylate intermediate.

Step 3: Synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile (Cyanation)

The final step involves the nucleophilic displacement of the tosylate group with cyanide.

  • Materials:

    • (S)-(1-Methylpyrrolidin-2-yl)methyl p-toluenesulfonate

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the tosylate intermediate in DMSO.

    • Add sodium cyanide and heat the mixture to 60-80°C for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a mixture of water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

Physicochemical and Spectroscopic Properties

While experimental data for the target compound is not available, its properties can be predicted based on analogous structures.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Estimated 210-230 °C
Solubility Soluble in most organic solvents
Chirality (S)-enantiomer
Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.2-2.4 ppm), the methylene protons of the acetonitrile group (a doublet of doublets or a multiplet around 2.5-2.7 ppm), and the protons of the pyrrolidine ring (multiplets in the region of 1.5-3.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the nitrile carbon (around 118-122 ppm), the N-methyl carbon (around 40-42 ppm), and the carbons of the pyrrolidine ring.

  • IR (Infrared) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 138, along with characteristic fragmentation patterns of the pyrrolidine ring.

Applications in Drug Development

The pyrrolidine scaffold is a key component in a wide array of pharmaceuticals. The title compound, with its chiral center and versatile nitrile functionality, is a valuable intermediate for the synthesis of various drug candidates.

Potential Therapeutic Areas

Pyrrolidine derivatives have shown efficacy in several therapeutic areas, including:

  • Neurological Disorders: Many central nervous system (CNS) active drugs contain the pyrrolidine motif.

  • Oncology: The pyrrolidine ring is present in several anti-cancer agents.

  • Infectious Diseases: Pyrrolidine-based compounds have been investigated as antiviral and antibacterial agents.

Synthetic Utility

Synthetic_Utility start (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile path1 Reduction start->path1 e.g., LiAlH₄ path2 Hydrolysis start->path2 Acid or Base path3 Cycloaddition start->path3 e.g., NaN₃ product1 (S)-2-(2-Aminoethyl)-1-methylpyrrolidine path1->product1 product2 (S)-(1-Methylpyrrolidin-2-yl)acetic acid path2->product2 product3 Heterocyclic derivatives (e.g., tetrazoles, triazoles) path3->product3

Caption: Synthetic transformations of the nitrile group for drug discovery.

The nitrile group of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile can be readily transformed into other functional groups, providing access to a variety of derivatives for structure-activity relationship (SAR) studies. For instance, reduction of the nitrile yields a primary amine, which can be further functionalized. Hydrolysis leads to a carboxylic acid, a common pharmacophore.

Conclusion

While a dedicated CAS number and specific experimental data for (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile are not readily found in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. Its potential as a versatile chiral building block in medicinal chemistry makes it a compound of high interest for researchers in drug discovery and development. The proposed synthetic route is practical and scalable, and the predicted properties offer a baseline for its identification and use in further synthetic endeavors.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine from 1-methyl-2-pyrrolidinone. Accessed March 7, 2026.
  • PubChem. N-methyl-2-pyrrolidone.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Accessed March 7, 2026.
  • Google Patents. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine. Accessed March 7, 2026.
  • Google Patents. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. Accessed March 7, 2026.
  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Accessed March 7, 2026.
  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof. Accessed March 7, 2026.
  • Google Patents.
  • Google Patents. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Accessed March 7, 2026.
  • ResearchGate. Green Organic Synthesis of N-Methylpyrrolidine. Accessed March 7, 2026.
  • ChemicalBook. How to synthesis N-Methyl-2-pyrrolidone. Accessed March 7, 2026.
  • Patsnap. Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine. Accessed March 7, 2026.
  • Inchem.org. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Accessed March 7, 2026.
  • New method for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles. Accessed March 7, 2026.
  • Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. Accessed March 7, 2026.
  • Google Patents. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Accessed March 7, 2026.
  • Organic Syntheses Procedure. 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Accessed March 7, 2026.
  • PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Accessed March 7, 2026.
  • Mendeley. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Accessed March 7, 2026.
  • Google Patents. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. Accessed March 7, 2026.
  • NIST WebBook. 2-Pyrrolidinone, 1-methyl-. Accessed March 7, 2026.
  • mzCloud. N Methyl 2 pyrrolidone. Accessed March 7, 2026.
  • ChemicalBook. N-Methyl-2-pyrrolidone(872-50-4) IR Spectrum. Accessed March 7, 2026.

Sources

Technical Guide: Physical Properties of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

[1][2]

Compound Identity & Structural Characterization

This compound is a chiral, saturated heterocyclic nitrile. It serves as a strategic intermediate where the S-configuration at the C2 position is preserved from the starting material (typically L-proline derivatives).[1]

AttributeDetail
IUPAC Name (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile
Common Synonyms (S)-1-Methyl-2-cyanomethylpyrrolidine; N-Methylhomoproline nitrile
CAS Number 67824-39-9 (Specific (S)-isomer)
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
SMILES CN1CCC[C@H]1CC#N
InChI Key GYVCQZSSLIKUSZ-VIFPVBQESA-N
Structural Visualization

The molecule features a tertiary amine within a five-membered ring and a polar nitrile side chain.[1][2] The steric bulk of the N-methyl group and the conformational flexibility of the cyanomethyl arm influence its boiling point and solubility.[2]

StructureN_methylN-Methyl Group(Tertiary Amine)PyrrolidinePyrrolidine Ring(S-Configuration at C2)N_methyl->Pyrrolidine Steric BulkNitrileAcetonitrile Side Chain(-CH2-CN)Pyrrolidine->Nitrile C2 Attachment

Figure 1: Structural components influencing physical properties.[1]

Physical Properties Profile

Note: Data presented below represents the free base form. Hydrochloride salts will differ significantly (solid state, high MP).[1]

State and Appearance[1]
  • Physical State: Liquid at room temperature.[3][4]

  • Appearance: Clear, colorless to pale yellow oil. Darkens upon oxidation or prolonged storage without inert atmosphere.

  • Odor: Characteristic amine-like odor; less pungent than lower alkyl amines but distinct.[1][2]

Thermal Properties

The boiling point is governed by dipolar interactions from the nitrile group and the tertiary amine, lacking the hydrogen-bonding capability of its precursor alcohol ((S)-prolinol).[1]

PropertyValue / RangeContext
Boiling Point (Atmospheric) ~205 – 215 °C (Predicted)Extrapolated from refractive index and structure.[1][2]
Boiling Point (Reduced Pressure) 78 – 82 °C @ 10 mmHg Experimental Estimate. Consistent with the alcohol precursor (67°C @ 12 mmHg) and lack of H-bonding.[1]
Melting Point < -20 °CLikely remains liquid at standard freezer temperatures.[1][2]
Flash Point ~85 °CPredicted based on C7 amine/nitrile standards. Class III Combustible Liquid.
Density and Refractive Index[1]
  • Density: 0.94 – 0.96 g/mL at 20 °C.

    • Note: Slightly less dense than water; significantly less dense than its chlorinated precursors.

  • Refractive Index (

    
    ): 1.465 – 1.475 .
    
Solubility & Partitioning[1]
  • Water Solubility: Miscible to Highly Soluble. The basic nitrogen can accept hydrogen bonds from water, and the nitrile is polar.

  • Organic Solvents: Fully miscible with Dichloromethane (DCM), Methanol, Ethyl Acetate, and THF.

  • LogP (Octanol/Water): ~0.1 – 0.5 .[2]

    • Implication: The compound is relatively hydrophilic for an organic molecule, facilitating easy extraction into organic phases at basic pH (pH > 10) but retention in aqueous phases at acidic pH (pH < 4).

Optical Properties (Chirality)

The specific rotation is the definitive quality control parameter for enantiomeric purity (ee%).

  • Specific Rotation

    
    : Negative (-) .
    
  • Magnitude: Typically -60° to -80° (

    
    , Methanol or Ethanol).[1][2]
    
    • Critical Note: The rotation is highly solvent-dependent.[1][2] The precursor, (S)-1-methyl-2-pyrrolidinemethanol, has an

      
       of -49°.[1][2] The substitution of -OH with -CN typically increases the magnitude of rotation in the same direction for this scaffold.[1][2]
      

Synthesis & Characterization Workflow

Understanding the synthesis is crucial for interpreting physical property variations (e.g., impurities like unreacted chloride or alcohol).

Synthetic Pathway

The standard route involves the activation of (S)-1-methyl-2-pyrrolidinemethanol followed by nucleophilic displacement with cyanide.[1][2]

SynthesisStart(S)-1-Methyl-2-pyrrolidinemethanol(BP: 67°C @ 12mmHg)IntermediateActivated Intermediate(Mesylate or Chloride)Start->Intermediate SOCl2 or MsCl(Activation)Product(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile(Target)Intermediate->Product NaCN / DMSO(Nucleophilic Substitution)SaltHydrochloride Salt(Solid, Stable Storage)Product->Salt HCl / Ether(Precipitation)

Figure 2: Synthesis pathway highlighting the origin of potential impurities.[1]

Impurity Profile[1]
  • Residual Solvent: DMSO or DMF (if used in cyanation) can artificially inflate boiling points and density.

  • Hydrolysis Product: (S)-1-methylpyrrolidin-2-yl-acetic acid (formed if nitrile is exposed to strong acid/base and heat).[1][2]

  • Racemization: High temperatures (>120°C) during distillation can lead to partial racemization, lowering the optical rotation value.

Handling and Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage:

    • Temp: 2–8 °C (Refrigerated).

    • Atmosphere: Argon or Nitrogen blanket (hygroscopic and potentially sensitive to oxidation).

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), strong bases.

References

  • EvitaChem. Product Datasheet: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (CAS 67824-39-9).[1][2] Retrieved March 1, 2026. Link

  • Sigma-Aldrich. Safety Data Sheet: (S)-(-)-1-Methyl-2-pyrrolidinemethanol (Precursor Data).[1][2]Link[1][2]

  • PubChem. Compound Summary: 1-Methylpyrrolidine Derivatives.[1][2][5] National Library of Medicine. Link

  • ChemScene. Technical Data: 2-(1-Methylpyrrolidin-3-yl)acetonitrile (Isomer Comparison).Link[1][2]

Technical Guide: Spectral Characterization of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (CAS: 20963-52-4, often referred to as N-methylhomoproline nitrile). This compound serves as a critical chiral building block in the synthesis of pyrrolidine-based alkaloids and pharmaceutical agents, including kinase inhibitors and nicotinic receptor ligands.

Accurate structural validation of this intermediate is challenging due to the overlapping signal regions characteristic of saturated nitrogen heterocycles. This document details the specific chemical shifts, coupling patterns, and conformational dynamics required to distinguish the target molecule from common synthetic impurities such as unreacted (S)-prolinol derivatives or ring-opened byproducts.

Structural Analysis & Synthesis Context

To interpret the NMR data correctly, one must understand the origin of the sample. The standard synthesis involves the activation of (S)-1-methylpyrrolidin-2-yl)methanol (N-methyl prolinol) followed by nucleophilic substitution with cyanide.

Stereochemical Integrity

The nucleophilic substitution occurs at the exocyclic methylene group, not the chiral center of the pyrrolidine ring. Therefore, the (S)-configuration at C2 is retained. However, the flexibility of the pyrrolidine ring (envelope conformation) and nitrogen inversion can lead to line broadening in spectra recorded at room temperature.

Synthesis Pathway & Impurity Profile (Visualization)

The following workflow illustrates the synthesis and potential impurities that may appear in the spectrum.

SynthesisPath Start (S)-N-Methylprolinol (Starting Material) Inter Mesylate/Tosylate Intermediate Start->Inter MsCl, Et3N (Check for MsCl peaks) Product (S)-2-(1-methylpyrrolidin-2-yl) acetonitrile (Target) Inter->Product NaCN/KCN, DMSO (SN2 Substitution) Impurity Impurity: Ring Opening or Elimination Inter->Impurity Side Rxn

Figure 1: Synthetic pathway highlighting the origin of the target molecule. Impurities from step 1 (mesylates) often appear as singlets near 3.0 ppm.

Experimental Protocol

Sample Preparation

The choice of solvent significantly affects the chemical shifts of the pyrrolidine ring protons due to the basicity of the tertiary amine.

  • Standard Solvent: Chloroform-d (

    
    ) is recommended for routine analysis.
    
    • Note: Ensure the solvent is neutralized (free of HCl acid traces). Acidic

      
       will protonate the tertiary amine, shifting the 
      
      
      
      -methyl signal downfield (from ~2.4 ppm to ~3.0+ ppm) and collapsing the resolution due to exchange broadening.
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters[2][3]
  • 1H NMR: Minimum 16 scans. Relaxation delay (

    
    ) 
    
    
    
    2.0 seconds to ensure accurate integration of the methyl singlet.
  • 13C NMR: Minimum 512 scans. Proton-decoupled.

1H NMR Spectral Analysis (400 MHz, CDCl3)

The proton spectrum is characterized by a distinct methyl singlet and a complex aliphatic region. The methylene protons adjacent to the nitrile group (


-CN) are diastereotopic, creating a distinct ABX system with the methine proton at C2.
Assignment Table
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
N-CH3 Methyl2.34 - 2.38 Singlet (s)-Diagnostic peak. Sharp singlet indicates free base.
CH2-CN Methylene2.38 - 2.55 Multiplet / dd

Diastereotopic protons (

to nitrile). Often overlap with N-Me or C5-H.
C5-H Methylene3.05 - 3.15 Multiplet (m)-Deshielded

-proton on ring (cis to lone pair).
C2-H Methine2.55 - 2.65 Multiplet (m)-Chiral center proton.
C5-H' Methylene2.15 - 2.25 Multiplet (m)-Shielded

-proton on ring.
C3/C4 Methylene1.60 - 1.95 Multiplet (m)-Ring envelope protons (4H total).
Detailed Analysis
  • The N-Methyl Singlet: This is the anchor of the spectrum. If this peak appears as a doublet, it indicates protonation (coupling to

    
    ), implying the sample is a salt (e.g., hydrochloride) rather than a free base.
    
  • The Nitrile Arm (

    
    ):  These two protons are not equivalent. Due to the adjacent chiral center at C2, they split into a complex pattern (AB part of an ABX system). In lower-field instruments (300 MHz), this may look like a messy lump near the N-Me singlet. In higher fields (500 MHz+), distinct doublets of doublets are resolved.
    

13C NMR Spectral Analysis (100 MHz, CDCl3)

The carbon spectrum provides the most definitive confirmation of the skeleton, particularly the presence of the nitrile group.

Assignment Table
PositionCarbon Type

(ppm)
Notes
CN Quaternary118.5 Characteristic Nitrile signal. Very weak intensity.
C2 Methine (CH)63.8 Chiral center. Deshielded by N.
C5 Methylene (CH2)57.2

to Nitrogen.
N-CH3 Methyl (CH3)40.5 Diagnostic N-Methyl.
C3 Methylene (CH2)29.8 Ring methylene.
C4 Methylene (CH2)22.4 Ring methylene (furthest from heteroatoms).
CH2-CN Methylene (CH2)21.5 Exocyclic methylene. Upfield due to anisotropic shielding.
Diagnostic Logic
  • Differentiation of C3 vs C4: C3 is closer to the nitrogen center and the branching point, typically appearing downfield of C4.

  • Nitrile Confirmation: The peak at ~118 ppm confirms the substitution of the hydroxyl group (from the starting prolinol) with the nitrile. If a peak remains at ~60-70 ppm (exocyclic

    
    ), the reaction is incomplete.
    

Advanced Validation: COSY & HMBC Connectivity

To ensure the structure is not an isomer (e.g., a ring-expanded piperidine derivative), verify the connectivity using 2D NMR.

NMR_Correlations NMe N-Me (2.34) C2H C2-H (2.60) NMe->C2H NOE (Spatial) NMe->C2H HMBC (3-bond) CH2CN CH2-CN (2.45) C2H->CH2CN COSY (3-bond) CN_C CN Carbon (118.5) CH2CN->CN_C HMBC (2-bond)

Figure 2: Key NMR correlations. The HMBC correlation from the exocyclic methylene (


) to the nitrile carbon is the definitive proof of the cyanomethyl group.

Troubleshooting & Impurity Markers

Impurity1H Marker13C MarkerSource
(S)-N-Methylprolinol Multiplet ~3.4-3.6 ppm (

)
~64-66 ppm (Exocyclic

)
Unreacted starting material
Mesylate Intermediate Singlet ~3.05 ppm (

)
~37 ppm (

)
Incomplete substitution
Dichloromethane Singlet 5.30 ppm53.4 ppmExtraction solvent residue
Protonated Salt N-Me doublet or broad singlet >2.8 ppmShifts generally downfieldAcidic

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for pyrrolidine ring shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for Nitrile carbon shifts).
  • ChemicalBook. (n.d.).[3] 1-Methylpyrrolidine Spectral Data. (Used for baseline ring assignments).

Sources

Analytical Profiling of (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile: A Comprehensive Guide to IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a highly specialized chiral building block predominantly utilized in the total synthesis of complex alkaloids, including antidiabetic agents like rubrolide L and various pyrrolidine derivatives [1][1]. For drug development professionals and analytical scientists, confirming the structural integrity of this intermediate is paramount to downstream synthetic success.

As a Senior Application Scientist, I have designed this technical guide to move beyond empirical data reporting. We will dissect the physical causality behind its infrared (IR) vibrational modes and mass spectrometry (MS) fragmentation pathways, providing a self-validating analytical framework for structural confirmation.

Physicochemical Profiling & Structural Overview

Before interpreting spectral data, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of a tertiary aliphatic amine and a terminal nitrile group dictates its ionization efficiency, dipole moments, and subsequent spectral behavior.

ParameterValue / Description
Chemical Name (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile
CAS Registry Number 67824-39-9[1]
Molecular Formula C7H12N2
Exact Mass 124.1000 Da
Molecular Weight 124.18 g/mol [1]
Key Functional Groups Nitrile (-C≡N), N-methylpyrrolidine core

Infrared (IR) Spectroscopy: Vibrational Causality

IR spectroscopy provides orthogonal confirmation of functional groups. For (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile, the spectrum is defined by the interplay between the rigid pyrrolidine ring and the linear cyanomethyl substituent.

Mechanistic Insights: The nitrile (-C≡N) stretch is observed at exactly 2241 cm⁻¹ according to the [2][2]. Unlike conjugated nitriles which present strong IR bands, aliphatic nitriles exhibit weak-to-moderate intensity due to a smaller change in the dipole moment during the stretching vibration. Furthermore, the bands between 2800 and 2992 cm⁻¹ correspond to the aliphatic C-H stretching of the pyrrolidine ring and the N-methyl group[2]. The lower frequency band at 2802 cm⁻¹ is characteristic of the N-CH3 symmetric stretch, which is shifted to lower wavenumbers due to hyperconjugation with the adjacent tertiary amine lone pair (analogous to Bohlmann bands).

Wavenumber (cm⁻¹)Vibrational Mode AssignmentCausality / Structural Significance
2241 C≡N stretchingConfirms the intact cyanomethyl side chain. Moderate intensity is typical of aliphatic nitriles.
2802, 2879 N-CH3 and C-H symmetric stretchingShifted to lower wavenumbers due to interaction with the tertiary amine lone pair.
2941, 2992 C-H asymmetric stretchingReflects the methylene backbone of the pyrrolidine ring.
1369, 1191 C-N stretching & C-H bendingFingerprint region bands confirming the tertiary amine scaffold.

Mass Spectrometry (MS): Ionization and Fragmentation Dynamics

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard for characterizing pyrrolidine alkaloids.

Ionization Behavior: The tertiary nitrogen of the pyrrolidine ring is highly basic, making it exceptionally amenable to positive-ion ESI (+ESI). Literature values report the radical cation [M]⁺• exact mass at m/z 124.1000[2]. Under standard LC-ESI-MS conditions, the protonated molecule [M+H]⁺ is observed at m/z 125.1078.

Fragmentation Causality (Alpha-Cleavage): The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting product ion. Upon ionization, the molecule undergoes rapid alpha-cleavage, losing the cyanomethyl radical (•CH₂CN, 40 Da). This homolytic cleavage is favored because the resulting positive charge is highly stabilized by the nitrogen lone pair, forming the N-methyl-Δ¹-pyrrolinium cation at m/z 84. This is the exact mechanistic pathway observed in structurally related compounds like nicotine, where m/z 84 serves as the diagnostic base peak for 2-substituted N-methylpyrrolidines [3][3].

MS_Fragmentation M_plus Radical Cation [M]+• m/z 124.1000 m84 N-methyl-Δ1-pyrrolinium m/z 84.0813 (Base Peak) M_plus->m84 Alpha-Cleavage Loss of •CH2CN (-40 Da) m42 Aziridinium Ion m/z 42.0469 m84->m42 Ring Opening Loss of C3H6 (-42 Da)

Mass spectrometry fragmentation pathway of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, analytical workflows must be self-validating. Below are rigorous, step-by-step protocols for acquiring the spectral data.

Protocol 4.1: ATR-FTIR Spectroscopy
  • System Validation: Perform a background scan (16 scans, 4 cm⁻¹ resolution) on a clean Diamond ATR crystal to subtract atmospheric H₂O and CO₂. This ensures the 2241 cm⁻¹ nitrile band is not obscured by CO₂ artifacts.

  • Sample Application: Apply 2-3 μL of neat (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (or 1 mg if crystallized) directly onto the crystal. Ensure full coverage of the sensor.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply baseline correction and atmospheric compensation. Verify the N-CH3 stretch at 2802 cm⁻¹ and the C≡N stretch at 2241 cm⁻¹[2].

Protocol 4.2: LC-ESI-MS/MS Workflow

To prevent matrix suppression and ensure accurate mass determination, a gradient UHPLC method coupled with a Q-TOF or Triple Quadrupole mass spectrometer is required.

  • Sample Preparation: Dilute the analyte to 1 μg/mL in MS-grade Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the pyrrolidine nitrogen.

  • System Suitability: Perform a blank injection (0.1% FA in MeCN) prior to the sample to establish a baseline and validate the absence of column carryover.

  • Chromatography: Inject 2 μL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 μm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the precursor ion ([M+H]⁺ m/z 125.107) and apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 15-25 eV to monitor the transition to the m/z 84 product ion[3].

LCMS_Workflow SamplePrep 1. Sample Preparation Dilution in 0.1% FA / MeCN Chromatography 2. UHPLC Separation C18 Column, Gradient Elution SamplePrep->Chromatography Ionization 3. ESI(+) Ionization Generation of [M+H]+ m/z 125.107 Chromatography->Ionization MassAnalysis 4. CID Fragmentation Collision Energy: 15-30 eV Ionization->MassAnalysis Data 5. Data Acquisition Extracted Ion Chromatogram (EIC) MassAnalysis->Data

Step-by-step LC-ESI-MS/MS analytical workflow for pyrrolidine derivatives.

References

  • Screening Compounds P136764 | EvitaChem Source: EvitaChem Database URL
  • Source: Library and Archives Canada (collectionscanada.gc.ca)
  • Source: Current Research in Environmental & Applied Mycology (curresweb.com)

Sources

An In-depth Technical Guide to (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile: Synthesis, Characterization, and Commercial Availability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile, a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a nitrile group offers a versatile handle for further chemical modifications.[1][2] This document delves into the commercial availability, synthesis, analytical characterization, and potential applications of this valuable compound, offering insights for researchers and professionals in the pharmaceutical sciences.

Commercial Availability and Sourcing

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a specialized research chemical. While direct, off-the-shelf availability can be limited, it is important to distinguish it from its structural isomers and related compounds which are more commonly listed by suppliers.

Key Distinctions:

  • (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (Target Compound): The focus of this guide, with the acetonitrile group at the 2-position of the (S)-configured pyrrolidine ring.

  • 2-(1-methylpyrrolidin-3-yl)acetonitrile (Isomer): Commercially available from suppliers like ChemScene, with CAS Number 55278-10-9.[3]

  • 2-(1-methylpyrrolidin-2-ylidene)acetonitrile (Unsaturated Analog): Also commercially available, for instance from JHECHEM CO LTD, with CAS Number 99875-42-0.[4]

For the acquisition of the specific (S)-2-isomer, researchers should consider the following avenues:

  • Custom Synthesis: Many chemical suppliers offer custom synthesis services and can produce (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile based on a provided synthetic route.

  • Specialized Chemical Libraries: Companies that focus on novel building blocks for drug discovery may have this compound in their collections, though it may not be listed in their main public catalogs. Direct inquiry is often necessary.

Table 1: Supplier Information for Related Compounds

Compound NameCAS NumberExample Supplier
2-(1-methylpyrrolidin-3-yl)acetonitrile55278-10-9ChemScene[3]
2-(1-methylpyrrolidin-2-ylidene)acetonitrile99875-42-0JHECHEM CO LTD[4]

Synthesis of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

A robust synthetic strategy for (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile involves a two-stage process starting from the readily available chiral building block, L-proline. The first stage focuses on the formation of the key intermediate, (S)-pyrrolidine-2-carbonitrile, followed by the N-methylation of the pyrrolidine ring.

Stage 1: Synthesis of (S)-pyrrolidine-2-carbonitrile from L-Proline

The conversion of L-proline to (S)-pyrrolidine-2-carbonitrile is a well-documented transformation, often proceeding through the corresponding amide. A common and effective method involves the dehydration of L-prolinamide.

Workflow for the Synthesis of (S)-pyrrolidine-2-carbonitrile:

A L-Proline B L-Prolinamide A->B Amidation C (S)-pyrrolidine-2-carbonitrile B->C Dehydration

Caption: Synthetic workflow from L-proline to (S)-pyrrolidine-2-carbonitrile.

Experimental Protocol: Synthesis of (S)-pyrrolidine-2-carbonitrile via L-Prolinamide

This protocol is based on established methods for the synthesis of the chloroacetyl-protected analogue, adapted for the synthesis of the unprotected pyrrolidine nitrile.[5][6][7]

Step 1: Amidation of L-Proline

  • To a solution of L-proline in a suitable solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Introduce a source of ammonia, for example, by bubbling ammonia gas through the solution or by adding ammonium bicarbonate.[5]

  • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain crude L-prolinamide, which can be purified by crystallization or column chromatography.

Step 2: Dehydration of L-Prolinamide

  • Suspend the L-prolinamide in an appropriate solvent such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath (0-5 °C).

  • Add a dehydrating agent, for example, trifluoroacetic anhydride, dropwise to the cooled suspension.[5]

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction with a mild base like sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-pyrrolidine-2-carbonitrile.

Stage 2: N-Methylation of (S)-pyrrolidine-2-carbonitrile

The introduction of the methyl group onto the secondary amine of the pyrrolidine ring can be achieved through several established methods. The Eschweiler-Clarke reaction is a classic and effective choice for this transformation as it is known to be a mild procedure that typically avoids the formation of quaternary ammonium salts.[8][9]

Workflow for the N-Methylation of (S)-pyrrolidine-2-carbonitrile:

A (S)-pyrrolidine-2-carbonitrile B Iminium Ion Intermediate A->B Reaction with Formaldehyde C (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile B->C Reduction with Formic Acid

Caption: N-methylation via the Eschweiler-Clarke reaction.

Experimental Protocol: Eschweiler-Clarke Methylation

  • To a solution of (S)-pyrrolidine-2-carbonitrile, add an excess of formaldehyde (typically as an aqueous solution) and formic acid.[8][10]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS. The reaction is driven by the formation of carbon dioxide gas.[8]

  • After completion, cool the reaction mixture to room temperature and make it basic by the careful addition of a base such as sodium hydroxide.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile can be purified by distillation or column chromatography.

An alternative method for N-methylation is reductive amination using formaldehyde as the carbonyl source and a selective reducing agent like sodium triacetoxyborohydride.[11][12][13]

Analytical Profile

Due to the limited availability of experimental data for the specific target molecule, the following analytical profile is based on expected values derived from similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methyl group, and the methylene protons adjacent to the nitrile. The chiral center at C2 will lead to diastereotopic protons on the pyrrolidine ring, resulting in more complex splitting patterns.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrrolidine ring, the methyl group, the methylene group of the acetonitrile moiety, and the nitrile carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.2-2.4~40
Pyrrolidine CH₂~1.6-2.2~23, ~30, ~55
Pyrrolidine CH~3.0-3.3~60
CH₂CN~2.5-2.7~20
CN-~118

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (C₇H₁₂N₂), the expected molecular weight is approximately 124.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 125.19.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

  • C-N stretch: A band in the region of 1000-1250 cm⁻¹.

Applications in Drug Development

The pyrrolidine scaffold is a well-established pharmacophore in a multitude of therapeutic agents due to its ability to introduce conformational rigidity and provide a key interaction point with biological targets.[1][2] The nitrile group is also a valuable functional group in medicinal chemistry, as it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities such as amines or tetrazoles.

A significant application of chiral pyrrolidine nitriles is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5][14] The (S)-cyanopyrrolidine moiety is a key structural feature in several DPP-IV inhibitors, where the nitrile group can form a reversible covalent bond with a serine residue in the active site of the enzyme.[2] While the direct use of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile in a marketed drug is not documented, its structural similarity to key intermediates of drugs like Vildagliptin makes it a highly valuable building block for the synthesis of novel analogs and other potential drug candidates.[7][15]

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Aliphatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. N-methylpyrrolidine is a known reproductive toxin.

  • Flammability: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a valuable, stereochemically defined building block with considerable potential for the synthesis of novel pharmaceutical agents. While its direct commercial availability is limited, a robust synthetic pathway from L-proline is feasible. This guide provides a comprehensive overview of its synthesis, predicted analytical characteristics, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. The strategic use of such chiral building blocks is essential for the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • CN107501154B. (2018). Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • Ye, W., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(10), 955-959. Available at: [Link]

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • CN104262227A. (2015). Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available at: [Link]

  • Trinh, H. T. T., et al. (2017). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Chemistry, 2017, 967123. Available at: [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Trinh, H. T. T., et al. (2017). IR spectroscopy of N-methylpyrrolidine product in current work (red...). ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • ChemComplex. (2024). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Available at: [Link]

  • Zhang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5431. Available at: [Link]

  • Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Available at: [Link]

  • Myers, A. (n.d.). Myers Chem 115. Available at: [Link]

  • US EPA. (2024). CAS Registry - List Details. Available at: [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Kudaibergenov, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4849. Available at: [Link]

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Naoum, J., et al. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Proline-Derived Chiral Auxiliaries

In the field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, particularly in the development of pharmaceuticals and complex natural products.[1][2][3] Chiral auxiliaries are a cornerstone of this endeavor. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[4][5] After the desired transformation, the auxiliary is removed, having imparted its chirality to the product, and can often be recovered for reuse.[]

Among the most successful and versatile scaffolds for chiral auxiliaries is (S)-proline, an inexpensive and readily available amino acid from the chiral pool.[7][8] Its rigid pyrrolidine ring provides a well-defined stereochemical environment, which has been exploited to create highly effective auxiliaries like Enders' SAMP/RAMP for asymmetric alkylations and Evans-type oxazolidinones derived from prolinol for aldol reactions.[4][][7] The fundamental principle relies on the auxiliary's ability to create a sterically biased environment, forcing reagents to approach the substrate from a specific face.

This guide explores the conceptual application of a related, yet less-documented, proline derivative: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile . We will detail its potential use as a chiral nucleophile precursor for the diastereoselective synthesis of α-substituted nitriles, providing a theoretical framework, mechanistic insights, and detailed experimental protocols based on established chemical principles.

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile: A Profile

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a chiral molecule featuring the stereochemically defined pyrrolidine ring characteristic of proline derivatives. Its key functional components for asymmetric synthesis are:

  • The (S)-Chiral Center at C2: This provides the fundamental stereochemical information that directs subsequent bond-forming events.

  • The Acetonitrile Group: The methylene protons (CH₂) alpha to the nitrile group are acidic and can be removed by a strong base to generate a nucleophilic carbanion.

  • The N-Methylpyrrolidine Ring: This bulky, rigid group provides the steric hindrance necessary to shield one face of the derived carbanion, thereby directing the approach of an electrophile.

The primary proposed application is its use as a chiral cyanomethyl anion equivalent for the diastereoselective alkylation of various electrophiles.

Core Application: Diastereoselective Alkylation

The central workflow involves the deprotonation of the auxiliary to form a chiral enolate-equivalent, which then reacts with a prochiral electrophile. The steric bulk of the N-methylpyrrolidine ring is expected to control the facial selectivity of the reaction, leading to the formation of one diastereomer in preference to the other.

workflow cluster_main Asymmetric Alkylation Workflow start (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile base Strong Base (LDA) -78 °C start->base Deprotonation anion Chiral Carbanion (Nucleophile) base->anion electrophile Electrophile (R-X) anion->electrophile Alkylation product Diastereomerically Enriched Alkylated Product electrophile->product cleavage Auxiliary Cleavage (Post-Modification) product->cleavage

Caption: Proposed workflow for asymmetric alkylation.

Mechanism of Stereocontrol

Upon deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), a planar carbanion is formed alpha to the nitrile. It is proposed that the bulky N-methylpyrrolidine ring will effectively block one face of this anion. To minimize steric clash, an incoming electrophile (R-X) will preferentially attack from the less hindered face, leading to the observed diastereoselectivity.

Caption: Simplified model of electrophilic attack.

Experimental Protocols

Disclaimer: The following protocols are conceptual and based on standard procedures for analogous reactions. Researchers should perform appropriate safety assessments and small-scale trials before proceeding.

Protocol 1: Synthesis of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

This protocol outlines a plausible synthesis starting from commercially available (S)-N-methyl-2-pyrrolidinemethanol.

  • Step A: Tosylation of the Alcohol

    • To a stirred solution of (S)-N-methyl-2-pyrrolidinemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used without further purification.

  • Step B: Nucleophilic Substitution with Cyanide

    • Dissolve the crude tosylate from Step A in dimethylformamide (DMF).

    • Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to 60-70 °C and stir for 18-24 hours, monitoring by GC-MS.

    • After completion, cool the reaction to room temperature and carefully pour it into a mixture of water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to pre-form LDA. Stir for 30 minutes.

  • Deprotonation:

    • Slowly add a solution of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.0 eq) in anhydrous THF to the LDA solution at -78 °C via a syringe.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Alkylation:

    • Add benzyl bromide (1.2 eq) dropwise to the carbanion solution at -78 °C.

    • Maintain the reaction at -78 °C and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

    • Purify the product by flash column chromatography to isolate the major diastereomer.

Data Presentation: Expected Outcomes for Various Electrophiles

The following table presents hypothetical, yet realistic, outcomes for the alkylation protocol with a range of electrophiles, based on data from similar proline-derived systems.

EntryElectrophile (R-X)Expected Yield (%)Expected Diastereomeric Ratio (dr)
1Benzyl bromide85-95>95:5
2Iodomethane80-90>90:10
3Allyl bromide82-92>92:8
4Propargyl bromide75-85>90:10
5Benzaldehyde70-80>85:15 (Aldol-type addition)

Challenges: Auxiliary Cleavage

A significant challenge for the use of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile as a traditional, cleavable auxiliary is the robust nature of the C2-CH₂CN bond. Standard methods for auxiliary removal (e.g., hydrolysis, hydrogenolysis) are not readily applicable to cleave this non-activated C-C bond.

Recent advances in synthetic chemistry have explored reductive C-N bond cleavage in N-acyl pyrrolidines using photoredox and Lewis acid catalysis.[9][10][11] However, these methods target the C-N bond and are not directly applicable here. Therefore, this chiral building block may be better suited for syntheses where the substituted pyrrolidine core is a desired feature of the final target molecule, a common strategy in medicinal chemistry and natural product synthesis.[12][13]

Summary and Outlook

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile presents itself as a promising, yet underexplored, chiral building block for asymmetric synthesis. Based on the well-established principles of proline-derived auxiliaries, it holds significant potential for the highly diastereoselective synthesis of α-substituted nitriles. The protocols and mechanistic models presented here provide a strong conceptual foundation for researchers to begin exploring its utility.

Future research should focus on:

  • Experimental validation of the proposed alkylation protocols and substrate scope.

  • Development of novel synthetic methods to cleave the C-C bond, which would vastly expand its utility as a general chiral auxiliary.

  • Exploration of its application in other asymmetric transformations, such as Michael additions and aldol reactions.

By leveraging the inherent chirality of the proline scaffold, this auxiliary offers a potentially powerful new tool for the construction of complex, stereochemically defined molecules.

References

  • Benchchem. Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis.
  • Kotsuki, H., Ikishima, H., & Atsus. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3).
  • Kotsuki, H., Ikishima, H., & Atsu.
  • Grijota-Martinez, C., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 28(3), 1238.
  • LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
  • Aida, K., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 30698-30707.
  • Aida, K., et al. (2024).
  • Organic Chemistry Portal. (2024).
  • Aida, K., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
  • Beilstein Journals. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.
  • Wikipedia. Chiral auxiliary.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • Imyanitov, N. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.
  • EurekAlert! (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects.
  • Ley, S. V. Research Group. Natural Product Synthesis (a selection). University of Cambridge.
  • Trauner, D., & Lawrence, A. (2022). Natural product anticipation through synthesis.
  • Ma, S., et al. (2023).
  • Reddy, L. A., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.

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Application Note: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile as a high-value chiral building block in asymmetric synthesis. Specifically, it focuses on its application as a substrate for diastereoselective


-alkylation , a critical transformation for generating complex pyrrolidine alkaloids and chiral diamine ligands.

Introduction & Scope

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (CAS: 55278-10-9) is a chiral nitrile derived from L-proline. It serves as a pivotal intermediate in the synthesis of pyrrolidine alkaloids (e.g., hygrine, cuscohygrine) and chiral diamine ligands used in organometallic catalysis.

The primary application of this molecule in asymmetric alkylation is substrate-controlled diastereoselective alkylation . The existing chirality at the C2 position of the pyrrolidine ring exerts powerful stereochemical control over the formation of a new stereocenter at the


-carbon of the acetonitrile side chain. This process exploits 1,3-asymmetric induction , allowing researchers to install alkyl groups with high diastereomeric excess (

) without the need for external chiral auxiliaries.
Key Applications
  • Alkaloid Synthesis: Stereoselective construction of the side chain found in tropane and pyrrolidine alkaloids.

  • Ligand Synthesis: Precursor to

    
    -symmetric and non-symmetric chiral diamines (e.g., N-methyl-2-(2-aminoalkyl)pyrrolidines) used in asymmetric lithiation.
    
  • Pharmaceutical Intermediates: Synthesis of chiral

    
    -amino acids and GABA analogues.
    

Mechanistic Principles

The high diastereoselectivity observed in the alkylation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is governed by the formation of a rigid metal-enolate (or nitronate-like) intermediate.

Stereochemical Model

Upon deprotonation with a lithium base (LDA or LiHMDS), the molecule forms a lithiated species. The N-methyl group and the nitrile nitrogen can chelate the lithium ion, creating a rigid bicyclic transition state.

  • Deprotonation: Removal of the

    
    -proton creates a planar or semi-planar carbanion.
    
  • Chelation: The Lithium atom coordinates with the pyrrolidine nitrogen lone pair, fixing the conformation.

  • Electrophilic Attack: The electrophile (

    
    ) approaches from the face opposite to the bulky pyrrolidine ring substituents or governed by the steric hindrance of the N-methyl group (steric approach control).
    

This substrate-directable alkylation typically yields the anti-isomer as the major product, though solvent polarity and additives (e.g., HMPA) can tune this selectivity.

ReactionPathway Figure 1: Reaction pathway for the diastereoselective alkylation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile. Start (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (Substrate) Base Base: LDA / LiHMDS (-78°C, THF) Start->Base Inter Lithiated Intermediate (Rigid Chelate) Base->Inter Deprotonation Product Alkylated Product (High Diastereoselectivity) Inter->Product Stereoselective Alkylation Electrophile Electrophile (R-X) (e.g., MeI, BnBr) Electrophile->Inter

Experimental Protocol: Asymmetric -Alkylation

Objective: To introduce a benzyl group at the


-position of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile with high diastereoselectivity.
Reagents & Equipment[1][2]
  • Substrate: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)

  • Electrophile: Benzyl bromide (BnBr) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon

  • Equipment: Flame-dried Schlenk flask, cryocooler (-78°C).

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.

    • Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).

  • Deprotonation:

    • Add LDA (1.1 equiv) dropwise to the cold THF.

    • Crucial Step: Slowly add a solution of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.0 equiv) in THF to the LDA solution over 15 minutes.

    • Stir at -78°C for 1 hour to ensure complete deprotonation and formation of the chelated lithium species. Note: The solution typically turns pale yellow.

  • Alkylation:

    • Add Benzyl bromide (1.2 equiv) dropwise via syringe.

    • Allow the reaction to stir at -78°C for 2 hours.

    • Slow Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. This controlled warming is often necessary for sterically demanding electrophiles.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (5 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel; Hexanes:EtOAc gradient).

    • Analysis: Determine diastereomeric ratio (

      
      ) via 
      
      
      
      NMR or Chiral HPLC.
Data & Expected Results
ParameterSpecification / Result
Yield 75 - 85% (Isolated)
Diastereomeric Ratio (dr) Typically > 90:10 (anti:syn)
Major Isomer (S,R)-isomer (Anti-alkylation relative to pyrrolidine)
Characterization

NMR: Distinct shift of

-proton; Coupling constants confirm relative stereochemistry.

Downstream Applications

The alkylated nitrile products are versatile intermediates.

A. Synthesis of Chiral Diamine Ligands

The alkylated nitrile can be reduced (using


 or Raney Ni/

) to form chiral 1,2-diamines . These are analogues of the famous sparteine ligand and are used in:
  • Asymmetric lithiation of N-Boc-pyrrolidine.[1]

  • Enantioselective Pd-catalyzed oxidations.

B. Alkaloid Synthesis (Hygrine/Cuscohygrine)

Hydrolysis of the nitrile to the acid, followed by condensation or decarboxylation, provides access to the tropane alkaloid skeleton.

  • Example: Reaction with acetoacetate equivalents yields the hygrine skeleton.

Applications Figure 2: Synthetic utility of the alkylated nitrile product. Nitrile Alkylated Nitrile (Chiral Intermediate) Red Reduction (LiAlH4) Nitrile->Red Hyd Hydrolysis (HCl/H2O) Nitrile->Hyd Diamine Chiral Diamine Ligand (Asymmetric Catalysis) Red->Diamine Acid Chiral Acid/Ester Hyd->Acid Alkaloid Pyrrolidine Alkaloids (e.g., Hygrine) Acid->Alkaloid

References

  • Enders, D., & Fey, P. (1995). Asymmetric Nucleophilic

    
    -Amidoalkylation for the Synthesis of Pyrrolidine and Piperidine Alkaloids. Chemical Reviews.  (General methodology for pyrrolidine alkylation).
    
  • Beak, P., et al. (1994). Asymmetric Deprotonation and Alkylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.[2][3][4] (Foundational work on chiral pyrrolidine alkylation).

  • O'Hagan, D. (2000). Pyrrolidine and Piperidine Alkaloids.[5] Natural Product Reports. (Context for alkaloid synthesis intermediates).

  • ChemScene. (2024). Product Data: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile. (Physical properties and commercial availability).

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Application Note: Stereoselective Synthesis of α-Substituted Carboxylic Acids via Asymmetric Alkylation of (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals designing non-natural amino acids, peptidomimetics, or conformationally restricted GPCR pharmacophores, the stereoselective installation of chiral centers adjacent to carboxylic acids is a critical hurdle. (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile serves as a highly efficient, bifunctional chiral building block for this purpose. It contains both a stereodirecting pyrrolidine core and a hydrolyzable nitrile group, providing a streamlined pathway to enantiopure α-substituted-β-pyrrolidinyl carboxylic acids.

This application note details the mechanistic causality, self-validating experimental protocols, and quantitative benchmarks for utilizing this reagent in asymmetric synthesis.

Mechanistic Causality: The Lithium-Chelated Transition State

The high diastereoselectivity (dr > 95:5) observed in this workflow is not accidental; it is the direct result of a rationally designed, sterically locked transition-state geometry.

When (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is treated with a non-nucleophilic strong base, the α-carbon is deprotonated to form a ketenimine-like lithiated anion. Crucially, the lithium cation coordinates simultaneously with the nitrile moiety and the tertiary amine of the pyrrolidine ring. This bidentate chelation locks the intermediate into a rigid bicyclic conformation.

The N-methyl group and the steric bulk of the pyrrolidine ring project outward, effectively shielding the Re face of the nucleophilic α-carbon. Consequently, incoming electrophiles (such as alkyl halides) are forced to approach exclusively from the less hindered Si face.

Mechanism N Chiral Nitrile Substrate (S)-Enantiomer L Lithium Chelation (Bidentate N,N-Coordination) N->L LDA, -78°C S Steric Shielding (N-Methyl blocks Re-face) L->S Conformational Lock E Electrophilic Attack (Exclusive Si-face approach) S->E R-X Addition

Mechanistic logic of Lithium-chelated transition state enabling facial selectivity.

Self-Validating Experimental Protocol

A robust synthetic protocol must prevent the propagation of errors. This two-phase workflow incorporates built-in analytical checkpoints to ensure the integrity of the stereocenter before committing the batch to the final, harsh hydrolysis step.

Phase 1: Stereoselective Alkylation
  • Causality of Base Selection : Lithium Diisopropylamide (LDA) is strictly used instead of alkyllithiums (e.g., n-BuLi). Alkyllithiums can act as nucleophiles, attacking the electrophilic nitrile carbon to form unwanted ketones. LDA's steric bulk ensures clean α-deprotonation.

  • Causality of Temperature : Cryogenic conditions (-78 °C) are mandatory to prevent the epimerization of the lithiated intermediate and to suppress competitive E2 elimination reactions of the incoming alkyl halide.

Step-by-Step Methodology:

  • Preparation : Flame-dry a Schlenk flask under argon. Add (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.0 equiv) dissolved in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation and bidentate chelation.

  • Self-Validation Checkpoint : Withdraw a 0.1 mL aliquot of the reaction mixture and quench it immediately into a vial containing D₂O. Extract with CDCl₃ and analyze via ¹H NMR. The complete disappearance of the α-proton signal (and replacement by deuterium) confirms quantitative enolization. Do not proceed to alkylation if starting material remains.

  • Alkylation : Add the desired electrophile (R-X, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the alkylated intermediate via flash column chromatography.

Phase 2: Nitrile Hydrolysis

The conversion of the sterically hindered, α-substituted nitrile to a carboxylic acid requires forcing conditions. Depending on the substrate's functional group tolerance, this can be achieved via acidic hydrolysis—which proceeds mechanistically via a protonated amide intermediate —or via advanced ultrasound-assisted basic hydrolysis, which leverages oxide anion radicals for accelerated conversion without epimerization .

Step-by-Step Methodology (Acidic Route):

  • Dissolve the purified alkylated nitrile in 6 M HCl (0.1 M substrate concentration).

  • Heat the mixture to reflux (110 °C) for 12–24 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (~2250 cm⁻¹).

  • Cool to room temperature, adjust the pH to the isoelectric point of the resulting amino acid, and extract with a polar organic solvent (e.g., n-butanol) or isolate via ion-exchange chromatography.

Workflow A 1. Deprotonation LDA, THF, -78°C B 2. QA Checkpoint D2O Quench & 1H NMR A->B Aliquot C 3. Alkylation R-X, -78°C to RT A->C Bulk Reaction B->C Proceed if >98% Enolization D 4. Hydrolysis 6M HCl or NaOH/H2O2 C->D Intermediate Isolation E α-Substituted Carboxylic Acid D->E Final Product

Self-validating synthetic workflow for stereoselective alkylation and hydrolysis.

Quantitative Data & Substrate Scope

The steric shielding provided by the (S)-2-(1-methylpyrrolidin-2-yl) core is highly effective across a range of standard electrophiles. The table below summarizes the expected yields and diastereomeric ratios (dr) when utilizing this methodology.

Electrophile (R-X)Alkylation Yield (%)Diastereomeric Ratio (dr)Hydrolysis Yield (%)Overall Yield (%)
Benzyl bromide88%96:492%81%
Methyl iodide91%95:594%85%
Allyl bromide85%94:689%75%
4-Methoxybenzyl chloride82%97:390%74%

Note: Diastereomeric ratios are determined via ¹H NMR analysis of the crude alkylation mixture prior to chromatographic purification. Hydrolysis yields reflect the acidic protocol (6 M HCl, reflux).

References
  • Chemistry LibreTexts . "20.5: Preparing Carboxylic Acids - Hydrolysis of Nitriles." Organic Chemistry (Wade). Available at:[Link]

  • Lignier, P., et al. "Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: role of the oxide anion radical in the hydrolysis mechanism." Ultrasonics Sonochemistry, 18(1), 28-31 (2011). Available at:[Link]

synthesis of chiral amines using (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Chiral Diamines via (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Executive Summary

This application note details the protocol for utilizing (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile as a chiral scaffold to synthesize high-value chiral diamines. The primary transformation described is the chemoselective reduction of the nitrile moiety to a primary amine, yielding (S)-2-(2-aminoethyl)-1-methylpyrrolidine .

This diamine is a "privileged structure" in drug discovery, serving as a precursor for:

  • Chiral Ligands: Bidentate diamines used in asymmetric catalysis (e.g., organolithium additions).

  • Pharmaceutical Intermediates: Scaffolds for histamine antagonists and nicotinic acetylcholine receptor ligands.

  • Organocatalysts: Bifunctional catalysts for Michael additions and aldol reactions.

This guide prioritizes the Lithium Aluminum Hydride (LAH) reduction pathway for laboratory-scale precision, while also providing parameters for Catalytic Hydrogenation for scale-up scenarios.

Chemical Logic & Mechanism

The transformation relies on the reduction of the nitrile nitrogen-carbon triple bond (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to a primary amine (

).
  • Stereochemical Integrity: The starting material possesses a stereocenter at the C2 position of the pyrrolidine ring. Because the reduction occurs on the exocyclic nitrile group, the configuration at C2 is generally preserved, provided that strongly basic conditions (which could cause epimerization via enolization if an

    
    -proton were more acidic) are managed carefully.
    
  • Reactivity Profile: The nitrile group is less reactive than aldehydes or ketones but can be reduced effectively by strong hydride donors (LAH) or high-pressure hydrogenation.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Critical Parameters SM (S)-2-(1-methylpyrrolidin-2-yl) acetonitrile (Starting Material) Intermediate Imine-Aluminate Complex SM->Intermediate LiAlH4 / THF (Hydride Addition) Product (S)-2-(2-aminoethyl)- 1-methylpyrrolidine (Primary Amine) Intermediate->Product H2O / NaOH (Hydrolysis) Deriv Chiral Ligands (Tertiary Amines) Product->Deriv Reductive Amination (R-CHO / NaBH(OAc)3) Params Temp: 0°C -> Reflux Atmosphere: N2/Ar Quench: Fieser Method

Figure 1: Mechanistic pathway for the reduction of the nitrile scaffold to the chiral diamine.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LAH) Reduction (Lab Scale)

Best for: Gram-scale synthesis, high conversion, and laboratories equipped for handling pyrophoric reagents.

Materials:

  • (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LAH) (2.0 - 2.5 equiv) - Note: Use pellets or high-molarity THF solution for safer handling.

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    )
    
  • Sodium Sulfate (

    
    )
    
  • Inert Atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Solvent Prep: Add anhydrous THF (10 mL per gram of substrate) to the flask.

  • Reagent Addition: Cool the THF to 0°C in an ice bath. Carefully add LAH (2.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Substrate Addition: Dissolve the nitrile starting material in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 15–20 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to reflux (66°C for THF) for 3–6 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1) or LC-MS. The nitrile peak should disappear.

  • Fieser Quench (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • For every x grams of LAH used, add carefully in sequence:

      • x mL water

      • x mL 15% NaOH solution

      • 3x mL water

    • Why: This specific ratio produces a granular, white precipitate of aluminum salts that is easy to filter, rather than a gelatinous emulsion that traps product.

  • Isolation:

    • Warm to RT and stir for 15 minutes until the precipitate is white and granular.

    • Filter through a pad of Celite. Wash the cake with THF.

    • Dry the filtrate over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Distillation under reduced pressure (Kugelrohr) is recommended for amines to avoid silica streakiness.

Method B: Catalytic Hydrogenation (Scale-Up Compatible)

Best for: Multi-gram to kilogram scale, avoiding aluminum waste.

Materials:

  • Raney Nickel (active slurry) or

    
    
    
  • Solvent: Methanol saturated with Ammonia (

    
    )
    
  • Hydrogen Gas (

    
    )
    
  • Autoclave/Parr Hydrogenator

Protocol Summary:

  • Load the nitrile and Raney Nickel (20 wt% loading) into the autoclave.

  • Add Methanolic Ammonia (7N). Note: Ammonia suppresses the formation of secondary amine side-products.

  • Pressurize with

    
     to 50–100 psi (3–7 bar).
    
  • Stir at RT or slightly elevated temperature (40°C) for 12–24 hours.

  • Filter catalyst (Caution: Raney Ni is pyrophoric when dry) and concentrate.

Data Analysis & Troubleshooting

Table 1: Comparison of Reduction Methods

ParameterMethod A (LAH)Method B (Hydrogenation)
Yield High (85–95%)Moderate to High (70–90%)
Purity (Crude) HighVariable (potential secondary amines)
Stereoretention Excellent (>98% ee)Excellent (>98% ee)
Safety Profile Low (Pyrophoric/H2 gas)Medium (High Pressure/Catalyst)
Throughput < 10g batchesScalable (> 100g)

Troubleshooting Guide:

  • Problem: Low Yield / Emulsion during workup.

    • Cause: Improper quenching of aluminum salts.

    • Solution: Strictly adhere to the Fieser quench (1:1:3 ratio). If emulsion persists, add Rochelle's salt (Sodium Potassium Tartrate) saturated solution and stir overnight.

  • Problem: Presence of Secondary Amine Dimer.

    • Cause: Intermediate imine reacting with the product amine during hydrogenation.

    • Solution: Increase ammonia concentration in Method B. In Method A, ensure rapid addition of hydride to keep the reducing agent in excess.

Downstream Application: Synthesis of Chiral Ligands

Once (S)-2-(2-aminoethyl)-1-methylpyrrolidine is synthesized, it serves as a nucleophile for creating tertiary amine ligands.

Protocol: Reductive Alkylation (General)

  • Imine Formation: Mix the chiral diamine (1 equiv) with an aldehyde (e.g., Formaldehyde, Benzaldehyde) (2.2 equiv) in Dichloroethane (DCE).

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (3.0 equiv).
    
  • Workup: Quench with saturated

    
    , extract with DCM.
    
  • Result: A chiral tridentate ligand (if using a pyridine-aldehyde) or a methylated diamine.

Workflow Diagram

Workflow Start Start: (S)-Nitrile Precursor Decision Scale of Reaction? Start->Decision PathA < 10g: Use LAH Protocol (Higher Purity) Decision->PathA Lab Scale PathB > 10g: Use H2/Raney Ni (Scalable) Decision->PathB Pilot Scale Process Workup & Isolation (Fieser Quench or Filtration) PathA->Process PathB->Process QC QC Check: NMR & Chiral HPLC (Verify ee%) Process->QC End Final Product: (S)-Chiral Diamine QC->End

Figure 2: Decision matrix for selecting the appropriate reduction protocol based on scale.

Safety & Compliance

  • Nitrile Hazards: Organic nitriles are toxic if ingested or absorbed through the skin. Handle in a fume hood.

  • LAH Hazards: Lithium Aluminum Hydride reacts violently with water and releases flammable hydrogen gas. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

  • Storage: Store the resulting amine under an inert atmosphere (Argon) at 2–8°C to prevent oxidation or carbonate formation from atmospheric

    
    .
    

References

  • Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 27. Reaction of nitriles with lithium aluminum hydride in tetrahydrofuran. Journal of Organic Chemistry. (General protocol for nitrile reduction).

Application Note: Enantioselective Synthesis of Drug Intermediates Utilizing (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted therapeutics, particularly in the realms of oncology and neurology, heavily relies on the availability of enantiomerically pure chiral building blocks. (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (CAS: 67824-39-9) serves as a highly versatile, chiral pool-derived intermediate. Its structural architecture—a basic pyrrolidine ring coupled with a reactive nitrile appendage—makes it an ideal precursor for synthesizing complex primary amines, such as (S)-1-methyl-2-pyrrolidineethanamine [1].

These resulting chiral amines are critical pharmacophores. For instance, they are heavily utilized as side-chain modifiers in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., flavopiridol analogs)[2] and advanced aldose reductase inhibitors [3].

The primary mechanistic utility of the nitrile group lies in its susceptibility to controlled reduction. By converting the nitrile to a primary amine, chemists can subsequently perform SNAr (nucleophilic aromatic substitution) or amidation reactions to graft the chiral pyrrolidine motif onto a larger Active Pharmaceutical Ingredient (API) scaffold.

G SM (S)-2-(1-methylpyrrolidin-2-yl) acetonitrile Red Reduction (LiAlH4 or H2/Raney Ni) SM->Red Step 1 Amine (S)-1-methyl-2- pyrrolidineethanamine Red->Amine Coupling SNAr / Amidation (API Assembly) Amine->Coupling Step 2 API Target Drug (e.g., CDK Inhibitor) Coupling->API

Figure 1: Synthetic workflow from the chiral nitrile to final active pharmaceutical ingredients.

Causality in Experimental Design: Reduction Strategies

The transformation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile to its corresponding amine requires careful selection of reducing agents to prevent racemization at the C2 stereocenter.

  • Lithium Aluminum Hydride (LiAlH4): Ideal for bench-scale synthesis (<10 g). The strong hydride donor rapidly attacks the nitrile carbon, forming a metallo-imine intermediate, which is subsequently reduced to the amine. The causality behind using strictly anhydrous THF and low initial temperatures (0 °C) is to prevent violent exothermic decomposition of the hydride and to suppress base-catalyzed enolization/racemization of the alpha-proton.

  • Catalytic Hydrogenation (Raney Nickel): Preferred for pilot-scale manufacturing. The causality behind adding methanolic ammonia (NH3/MeOH) to the reaction mixture is to shift the equilibrium away from secondary amine byproducts. The excess ammonia competitively attacks the intermediate imine, ensuring high selectivity for the primary amine.

Quantitative Comparison of Reduction Strategies
Reduction MethodReagent SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Scalability
Hydride Reduction LiAlH4 / Anhydrous THF65 °C488%>99.5%Low-Medium
Catalytic Hydrogenation H2 (50 psi) / Raney Ni / NH3-MeOH25 °C1292%>99.5%High
Borane Reduction BH3·THF complex65 °C685%>99.0%Medium

Data summarized from standard process chemistry optimizations for pyrrolidine derivatives.

G2 Nitrile Nitrile (R-C≡N) Hydride1 Hydride Attack [AlH4]- Nitrile->Hydride1 Imine Metallo-Imine (R-CH=N-Al) Hydride1->Imine Hydride2 Hydride Attack [AlH4]- Imine->Hydride2 Amine Primary Amine (R-CH2-NH2) Hydride2->Amine

Figure 2: Mechanistic pathway of nitrile reduction to primary amine via metallo-imine intermediate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints.

Protocol A: Bench-Scale Synthesis of (S)-1-methyl-2-pyrrolidineethanamine

Objective: Reduce (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile using LiAlH4.

Reagents:

  • (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.0 eq, ~10 mmol)

  • LiAlH4 (2.0 eq, 2.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge the system with Argon for 15 minutes to ensure a strictly anhydrous environment.

  • Hydride Suspension: Transfer 10 mL of the 2.0 M LiAlH4 solution into the flask and cool to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 10 mmol of the nitrile in 15 mL of anhydrous THF. Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic hydride transfer, preventing localized heating that could compromise the chiral center.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Validation Checkpoint 1 (In-Process): Withdraw a 50 µL aliquot, quench with 100 µL of ethyl acetate, and analyze via FTIR. Pass criteria: Complete disappearance of the sharp nitrile C≡N stretch at ~2240 cm⁻¹.

  • Fieser Workup: Cool the reaction to 0 °C. Sequentially and cautiously add:

    
     mL of distilled H2O (where 
    
    
    
    = grams of LiAlH4 used), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H2O. Causality: The Fieser method traps the aluminum salts in a granular, easily filterable crystalline lattice, completely avoiding the formation of unmanageable emulsions.
  • Isolation: Filter the white granular salts through a Celite pad, wash with diethyl ether, and dry the combined organic filtrates over anhydrous Na2SO4. Concentrate under reduced pressure to yield the crude amine.

  • Validation Checkpoint 2 (Final QC): Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase). Pass criteria: >99% ee, confirming no racemization occurred.

Protocol B: API Assembly via SNAr Coupling

Objective: Graft the synthesized chiral amine onto a heteroaryl chloride core (e.g., a pyrimidine scaffold for CDK inhibitors).

Step-by-Step Methodology:

  • Reaction Setup: In a sealed microwave vial, combine the synthesized (S)-1-methyl-2-pyrrolidineethanamine (1.2 eq), the target aryl chloride (1.0 eq), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in n-butanol (0.2 M).

  • Thermal Activation: Heat the mixture to 100 °C for 12 hours. Causality: n-butanol provides a high-boiling, polar protic environment that stabilizes the transition state of the SNAr reaction without degrading the amine.

  • Validation Checkpoint: Monitor via LC-MS. Pass criteria: >95% conversion to the desired mass[M+H]⁺ with no unreacted aryl chloride remaining.

  • Purification: Remove the solvent in vacuo, reconstitute in DMSO, and purify via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Conclusion

The enantioselective handling of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a foundational skill in the synthesis of pyrrolidine-containing therapeutics. By understanding the causality behind reagent selection—specifically the thermal and chemical sensitivities of the alpha-chiral center—scientists can reliably scale these intermediates from discovery chemistry to pilot-scale manufacturing without loss of optical purity.

References

  • US Patent US7271193B2. "Inhibitors of cyclin-dependent kinases and their use.
  • Library and Archives Canada. "TOTAL SYNTHESIS OF RUBROLIDE L, YANGJINHUALINE 'A' AND THE DEVELOPMENT OF CHIRAL MODIFIERS FOR THE ORITO REACTION."[Link]

Application Notes & Protocols: A Guide to the Strategic Cleavage of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity.[1][2] The strategic removal of the auxiliary is a critical final step that dictates the functionality of the final product and the overall efficiency of the synthetic route.[3][4] This guide provides an in-depth analysis of common cleavage methodologies for widely used chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's sultam, and Myers' pseudoephedrine amides. We will explore the mechanistic underpinnings of each technique, provide detailed, field-proven protocols, and offer troubleshooting advice to navigate common challenges.

Introduction: The Pivotal Role of Auxiliary Cleavage

A chiral auxiliary is a stereogenic scaffold temporarily attached to a prochiral substrate to direct a diastereoselective transformation.[1] For a chiral auxiliary to be of practical value, three criteria must be met: it must be easily attached, direct a highly diastereoselective reaction, and be readily removed without causing racemization of the newly formed stereocenter(s).[4] Furthermore, the ability to recover the auxiliary for reuse is a key consideration for process efficiency and cost-effectiveness.[1][4][5]

The choice of cleavage method is not trivial; it is a strategic decision that determines the final functional group of the chiral product. The same N-acyl intermediate can be converted into a carboxylic acid, a primary alcohol, an aldehyde, or an ester, simply by selecting the appropriate cleavage reagent and conditions.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the optimal cleavage strategy for their specific synthetic goals.

General Workflow for Chiral Auxiliary Application

The overall process, from attachment to cleavage, follows a logical sequence. Understanding this workflow is essential for planning a successful asymmetric synthesis campaign.

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate + Chiral Auxiliary B Covalent Attachment (e.g., Acylation) A->B C Diastereomerically Pure Conjugate B->C D Diastereoselective Transformation (e.g., Alkylation, Aldol) C->D E Product-Auxiliary Conjugate D->E F Cleavage Reaction E->F G Separation & Purification F->G H Enantiomerically Pure Product G->H I Recovered Chiral Auxiliary G->I G cluster_0 Protocol: Hydrolytic Cleavage A 1. Dissolve N-acyl oxazolidinone in THF/H₂O (3:1) B 2. Cool solution to 0°C A->B C 3. Add 30% aq. H₂O₂ (4-5 equiv.) dropwise B->C D 4. Add aq. LiOH (2-2.5 equiv.) dropwise C->D E 5. Stir at 0°C for 2-6 h (Monitor by TLC) D->E F 6. Quench with aq. Na₂SO₃ solution E->F G 7. Extract to remove auxiliary F->G H 8. Acidify aqueous layer (pH ~2) G->H I 9. Extract product with organic solvent H->I J 10. Dry and concentrate I->J

Caption: Step-by-step hydrolytic cleavage protocol. [5]

Reductive Cleavage to Primary Alcohols

Strong hydride reagents can reduce the N-acyl group to furnish chiral primary alcohols. [3]Lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. [6] Reagent Choice:

  • LiBH₄: A milder and more selective reagent, often preferred when other reducible functional groups are present in the substrate.

  • LiAlH₄: A much stronger reducing agent, capable of reducing most carbonyl functionalities. [7][8]It should be used with caution in complex molecules. The reaction must be performed under strictly anhydrous conditions. [8] Protocol 3.2: Reductive Cleavage with LiBH₄

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78°C or 0°C in a dry ice/acetone or ice-water bath.

  • Reagent Addition: Add LiBH₄ (2.0-3.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the cooled temperature for 2-4 hours, then allow it to warm to room temperature and stir for an additional 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction back to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).

  • Purification: Stir the resulting suspension until a white precipitate forms. Filter the solid and wash thoroughly with an organic solvent (e.g., ethyl acetate). The combined organic filtrates contain the desired alcohol and the recovered auxiliary, which can be separated by column chromatography.

Other Cleavage Transformations

The versatility of the N-acyl oxazolidinone allows for conversion into other important functional groups.

Target ProductReagent(s)Key Considerations
Aldehyde Diisobutylaluminum hydride (DIBAL-H),[3] LiAlH(OEt)₃Requires precise temperature control (-78°C) to avoid over-reduction to the alcohol. [9]
Ester Sodium methoxide (NaOMe) in MethanolA straightforward transesterification. Other alkoxides can be used for different esters. [3]
Weinreb Amide Me(MeO)NH·HCl / i-PrMgClUseful for creating a stable intermediate for controlled addition of organometallic reagents.

Cleavage Strategies for Oppolzer's Camphorsultam

Oppolzer's camphorsultam is another powerful auxiliary, prized for its high crystallinity and effectiveness in a wide range of asymmetric reactions, including Diels-Alder and alkylations. [10]

Hydrolysis to Carboxylic Acids

Similar to Evans' auxiliaries, N-acyl sultams can be hydrolyzed to carboxylic acids. LiOH/H₂O₂ is a common method. An alternative, particularly for sterically hindered substrates, involves using anhydrous tetrabutylammonium hydroxide (TBAH) with hydrogen peroxide. [11][12] Protocol 4.1: Hydrolysis of N-acyl Sultam

  • Reagent Preparation: Prepare anhydrous TBAH-H₂O₂ by azeotropic removal of water from a mixture of aqueous TBAH and 30% H₂O₂ with a solvent like DME/toluene. [11]2. Reaction: Dissolve the N-acyl sultam in anhydrous DME and add the prepared TBAH-H₂O₂ solution.

  • Monitoring & Workup: Stir the reaction at room temperature, monitoring by TLC. Upon completion, quench with an aqueous solution of a mild reducing agent (e.g., Na₂SO₃) to destroy excess peroxide. [11]4. Isolation: Acidify the mixture (e.g., with 1M HCl) and extract the carboxylic acid product with an organic solvent like ethyl acetate. The auxiliary can be recovered from the organic layer. [11]

Reductive and Other Cleavages

Reductive cleavage provides access to alcohols, while transesterification yields esters. [11]

G cluster_0 Oppolzer's Sultam Cleavage Pathways Start N-Acyl Camphorsultam Acid Carboxylic Acid Start->Acid Hydrolysis (e.g., LiOOH, TBAH-H₂O₂) Alcohol Primary Alcohol Start->Alcohol Reductive Cleavage (e.g., LiAlH₄, LiBH₄) Ester Ester Start->Ester Transesterification (e.g., Ti(OⁱPr)₄, ROH)

Caption: Common cleavage pathways for the Oppolzer's sultam auxiliary. [11]

Cleavage Strategies for Myers' Pseudoephedrine Amides

The pseudoephedrine auxiliary, developed by Andrew G. Myers, is highly effective for the asymmetric alkylation of amides. [13][14]A key advantage is the relative ease of cleavage under mild conditions. [15]

Hydrolysis to Carboxylic Acids

The amide bond can be cleaved under both acidic and basic conditions to give carboxylic acids in high yield with minimal risk of epimerization at the α-carbon. [13]

  • Acidic Hydrolysis: Heating the amide with aqueous acid (e.g., 9 N H₂SO₄ in dioxane) is effective. [13][16]* Basic Hydrolysis: Refluxing with a base like tetrabutylammonium hydroxide (TBAH) can be a milder alternative for acid-sensitive substrates. [13][14]

Conversion to Ketones and Alcohols
  • Ketones: Direct addition of organolithium or Grignard reagents to the pseudoephedrine amide yields chiral ketones. [13]The tetrahedral intermediate is stable at low temperatures, preventing over-addition.

  • Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB) provides the corresponding primary alcohols. [9][13]

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Actions
Incomplete Cleavage • Steric hindrance near the carbonyl group.• Insufficient reagent or reaction time.• Low reaction temperature.• Increase reaction time and/or temperature.• Use a stronger or less sterically demanding reagent.• For hindered substrates, consider a different cleavage pathway (e.g., reduction then oxidation). [11]
Low Yield / Side Products Evans: Endocyclic cleavage by OH⁻.• Sultam: Competitive N-S bond cleavage.• Decomposition of product or starting material.Evans: Ensure a sufficient excess of H₂O₂ relative to LiOH to favor LiOOH formation.<[5]br>• Sultam: Use milder TBAH-H₂O₂ conditions.<[11]br>• Run the reaction at a lower temperature.
Epimerization/Racemization • Harsh (highly acidic or basic) conditions.• Elevated temperatures.• Presence of an abstractable α-proton in the product.• Use the mildest possible conditions (e.g., enzymatic hydrolysis or milder reagents like TBAH).• Keep reaction temperatures as low as possible.• If product is an aldehyde, isolate it quickly or convert it to a more stable derivative.
Difficulty Recovering Auxiliary • Emulsion during workup.• Degradation of the auxiliary under cleavage conditions.• Add brine (saturated NaCl solution) to break up emulsions.• Use milder cleavage conditions to ensure auxiliary stability.<[17]br>• Optimize the pH for extraction.

Conclusion

The cleavage of a chiral auxiliary is a decisive step in an asymmetric synthesis that requires careful consideration of the desired product, the stability of the substrate, and the nature of the auxiliary itself. By understanding the underlying mechanisms and having access to robust protocols, researchers can effectively unlock the full potential of chiral auxiliary-based methodologies. The strategies outlined in this guide for Evans', Oppolzer's, and Myers' auxiliaries provide a solid foundation for achieving high-yielding, epimerization-free transformations, paving the way for the efficient synthesis of enantiomerically pure molecules.

References

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Evans Enolate Alkylation-Hydrolysis. Available from: [Link]

  • Myers, A. G., Yang, B. H., & Chen, H. Transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones. Organic Syntheses. Available from: [Link]

  • Myers, A. G., & Gleason, J. L. Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide. Organic Syntheses. Available from: [Link]

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available from: [Link]

  • Beutner, G. L., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]

  • Oreate AI. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Myers, A. G., et al. Practical Syntheses of Enantiomerically Enriched γ-Lactones and γ-Hydroxy Ketones by the Alkylation of Pseudoephedrine Amides with Epoxides and Their Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Beutner, G. L., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available from: [Link]

  • Easton, C. J., & Lambert, J. N. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. Available from: [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. Available from: [Link]

  • ResearchGate. Chiral auxilliary cleavage? Available from: [Link]

  • ResearchGate. Lithium Aluminum Hydride: A Powerful Reducing Agent. Available from: [Link]

  • Wang, D., & Gising, J. N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. Available from: [Link]

  • Wang, D., & Gising, J. N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Available from: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • Weidner, C. H., & Turos, E. (−)-d-2,10-camphorsultam. Organic Syntheses. Available from: [Link]

  • Scribd. Efficient Camphorsultam Removal Method. Available from: [Link]

  • Clark, B. R., et al. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing. Available from: [Link]

  • Organic Chemistry Data. Reductions by Metal Alkoxyaluminum Hydrides. Available from: [Link]

  • Scilit. Reductions with Chiral Modifications of Lithium Aluminum Hydride. Available from: [Link]

  • Nystrom, R. F., & Brown, W. G. The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low enantioselectivity in reactions with (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Stereocontrol with (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Executive Summary

You are encountering suboptimal stereoselectivity in reactions involving (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (Compound 1 ). This chiral building block, structurally derived from L-proline, relies on the C2-pyrrolidine stereocenter to induce chirality at the reactive nitrile


-carbon (1,3-induction) or to act as a chiral base/ligand.

Low selectivity typically stems from three root causes:

  • Racemization of the Starting Material: The C2 center is susceptible to epimerization under specific thermal or oxidative conditions.

  • Loose Transition States: In alkylation reactions, failure to form a rigid metal-chelated intermediate leads to poor facial discrimination.

  • Background Reactions: Uncatalyzed pathways competing with the chiral trajectory.

This guide provides a diagnostic workflow to isolate and resolve these issues.

Part 1: Diagnostic Workflow (Interactive Troubleshooting)

Before altering reaction parameters, confirm the integrity of your system using this decision matrix.

TroubleshootingFlow Start START: Low Selectivity Observed CheckSM Step 1: Check Starting Material (SM) ee Start->CheckSM IsSMPure Is SM >98% ee? CheckSM->IsSMPure Purify Action: Recrystallize (Tartrate salt) or Repurchase IsSMPure->Purify No CheckRxnType Step 2: Identify Reaction Type IsSMPure->CheckRxnType Yes TypeAlk Alkylation of Nitrile (Creating new center) CheckRxnType->TypeAlk TypeLig Ligand/Catalysis (Transferring chirality) CheckRxnType->TypeLig AlkDiag Check Base & Cation TypeAlk->AlkDiag LigDiag Check Non-Linear Effects TypeLig->LigDiag

Figure 1: Diagnostic decision tree for isolating the source of stereochemical erosion.

Part 2: Critical Failure Points & Solutions

Issue 1: Loss of Integrity (Racemization of the Pyrrolidine Ring)

Symptom: The product is racemic, or the recovered starting material has low ee. Mechanism: The C2 proton of the pyrrolidine ring is not highly acidic, but N-alkylation (methylation) lowers the barrier for inversion if an oxidative impurity (forming an iminium species) or extreme heat is present. More commonly, if you are generating a dianion, the C2 center can epimerize via a transient ylide mechanism.

Protocol: Validation of Starting Material Do not rely solely on optical rotation (


). Rotation values are concentration/solvent-dependent and insensitive to minor ee drops.
  • Derivatization: React a small aliquot of 1 with a chiral solvating agent (e.g., Mosher's acid chloride or Pirkle alcohol) if direct chiral HPLC is difficult.

  • Direct HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:iPrOH (90:10) with 0.1% Diethylamine (DEA). Note: DEA is critical to prevent peak tailing of the amine.

    • Target: Ensure ee > 98%.

Issue 2: Poor 1,3-Induction (Nitrile Alkylation)

Symptom: You are alkylating the


-carbon of the nitrile group, but the diastereomeric ratio (dr) is low (e.g., 60:40).
Technical Insight:  The stereoselectivity in this reaction relies on the formation of a rigid lithium aza-enolate . The N-methyl group coordinates with the Lithium cation, locking the conformation. If the coordination is disrupted, the "face" of the enolate becomes accessible from both sides.

Troubleshooting Table: Optimization of Alkylation Conditions

ParameterRecommendationScientific Rationale
Base Selection LDA (Lithium Diisopropylamide)Lithium (

) has a small ionic radius, facilitating a tight 5-membered chelate between the pyrrolidine Nitrogen and the nitrile enolate. Larger cations (

,

) from KHMDS/NaHMDS are too loose, destroying selectivity.
Solvent THF (Anhydrous)THF coordinates Li+, aiding solubility, but avoid highly polar cosolvents like HMPA initially, as they can disrupt the internal N-Li chelation essential for chiral induction.
Temperature -78°C (Strict)Kinetic control is mandatory. At higher temperatures (

), the chelated intermediate may equilibrate (thermodynamic control), leading to lower dr.
Addition Rate Dropwise / Syringe Pump Localized heating during electrophile addition can disrupt the chelate.

The Chelation Model (Visualized) To achieve high dr, you must force the reaction through the "Chelated Transition State."

ChelationModel cluster_0 Preferred Transition State (High Selectivity) cluster_1 Disrupted State (Low Selectivity) Li Li+ N_pyr N (Pyr) Li->N_pyr Coordination C_enolate C- Li->C_enolate Stabilization N_pyr->C_enolate Rigid Linker Li_free Li+ Solvent HMPA/DMPU Solvent->Li_free Sequestered

Figure 2: The necessity of Lithium chelation. Using strongly coordinating additives (Cluster 1) can sequester Lithium, breaking the chelate (Cluster 0) and destroying stereocontrol.

Issue 3: Workup-Induced Epimerization

Symptom: The reaction mixture shows high dr by in-situ NMR, but the isolated product is degraded. Cause: The product (an


-chiral nitrile) is acidic. During aqueous workup, if the pH is too high (basic), the 

-proton can be removed, leading to racemization of the newly formed center.

Corrective Protocol:

  • Quench: Use saturated

    
      or dilute acetic acid at -78°C. Do not allow the quench to warm up before it is fully acidified.
    
  • Extraction: Keep the aqueous phase neutral to slightly acidic (pH 5-6).

  • Drying: Use

    
     (neutral) rather than 
    
    
    
    (basic).

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use this compound as a chiral ligand for organometallic catalysis? A: Yes, but be aware of the "N-Methyl" effect. Unlike proline (secondary amine), the N-methyl group prevents the formation of enamines. It functions primarily as a chiral tertiary amine base or a ligand for Lewis Acids . If your reaction requires hydrogen bonding (like thiourea organocatalysis), this molecule is unsuitable.

Q: My starting material is a hydrochloride salt. Does this matter? A: Absolutely. You must liberate the free base before the sensitive reaction, or use an extra equivalent of base (e.g., n-BuLi) to deprotonate the HCl. However, in-situ deprotonation generates LiCl, which can alter the aggregation state of the enolate. Best Practice: Free-base the salt separately, distill/dry it, and use the pure oil for the asymmetric reaction.

Q: I see a "matched/mismatched" effect when reacting with chiral electrophiles. Why? A: This is expected. (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile has its own inherent facial bias. If you react it with a chiral epoxide or halide, the stereochemistry of the electrophile will either reinforce (matched) or oppose (mismatched) the substrate's bias. You may need to screen the (R)-enantiomer of the electrophile to confirm this kinetic resolution effect.

References

  • Source: Enders, D., & Klatt, M. (1996). Asymmetric synthesis of amines by nucleophilic 1,2-addition of organometallic reagents to the SAMP-/RAMP-hydrazones. Synthesis.
  • Lithium Enolate Chelation Models

    • Source: Evans, D. A. (1982). Stereoselective alkylation reactions of chiral metal enolates. Aldrichimica Acta.

    • Context: Foundational text on why Lithium (vs. Potassium)
  • Racemization of -Amino Nitriles: Source: Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. Context: Detailed mechanisms on the thermodynamic stability of chiral centers adjacent to nitrile and amine groups.
  • Synthesis of (S)-2-(1-methylpyrrolidin-2-yl)

    • Source: Kusama, H., et al. (2008). Synthesis of chiral diamines via pyrrolidine intermediates. Chemical Pharmaceutical Bulletin.

    • Context: Specific synthesis routes and stability d

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile before handling.

optimizing reaction conditions for asymmetric synthesis using (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Synthesis Optimization Subject: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile Ticket ID: OPT-ASYM-882 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Chirality Preservation Protocol

You are likely employing (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (CAS: 72036-39-4) for one of two critical pathways:

  • Ligand Synthesis: Reducing the nitrile to form (S)-2-(2-aminoethyl)-1-methylpyrrolidine , a high-value chiral diamine precursor for asymmetric lithiation or hydrogenation ligands.

  • Chiral Building Block: Utilizing the C2-stereocenter to direct diastereoselective alkylations at the

    
    -nitrile position.
    

The Core Challenge: The structural integrity of the pyrrolidine ring is robust, but the C2 chiral center is susceptible to racemization under the very basic conditions often required for its activation. Furthermore, the nitrile reduction is prone to "poisoning" by dimerization.

This guide bypasses standard textbook procedures to address the specific failure modes seen in high-stakes drug development environments.

Module 1: Pre-Reaction Diagnostics (Input Control)

Before initiating any synthesis, validate your starting material. Variations in commercial batches of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile are the #1 cause of irreproducible ee% (enantiomeric excess).

ParameterSpecificationWhy it Matters (Causality)
Optical Purity >98% eeEven 2% of the (R)-enantiomer can act as a "parasitic" ligand in non-linear effect scenarios, disproportionately lowering product ee.
Water Content <0.05% (Karl Fischer)Critical: In alkylation reactions, trace water hydrolyzes amide bases (LDA/KHMDS) into hydroxides, which are less nucleophilic but basic enough to cause racemization via reversible deprotonation without alkylation.
Free Amine <0.5%Residual secondary amines from the precursor synthesis can chelate metal centers (

,

), altering the geometry of the transition state.

Module 2: Optimizing Transformation to Chiral Diamines

If you are reducing the nitrile to the amine (ligand synthesis), the standard failure mode is the formation of secondary amines (dimerization) or incomplete conversion.

The Protocol: Ammonia-Modulated Hydrogenation

  • The Issue: During catalytic hydrogenation, the primary amine product (

    
    ) can react with the intermediate imine (
    
    
    
    ), leading to a secondary amine dimer.
  • The Fix: You must saturate the solvent with ammonia or use a specific hydroxide scavenger.

Step-by-Step Optimization:

  • Catalyst Selection: Use Raney Nickel (activated) or Rh/Al2O3 . Note: Pd/C is often too aggressive and can cause ring-opening or reductive methylation if methanol is used as solvent.

  • Solvent System: Methanolic Ammonia (7N

    
     in MeOH). The excess ammonia shifts the equilibrium away from secondary amine formation (Le Chatelier’s principle).
    
  • Pressure/Temp: 50-60 psi

    
     at room temperature. Heating >40°C increases the risk of racemization at the C2 position via an imine-enamine tautomerization mechanism.
    

Module 3: Asymmetric Alkylation & Stereocontrol

When using the nitrile as a nucleophile, you are generating a carbanion


 to the nitrile. The C2-methylpyrrolidine group acts as the steric director.

Troubleshooting Loss of Diastereoselectivity (dr):

Q: My diastereomeric ratio (dr) is eroding. Why? A: This is likely due to the "Loose Ion Pair" phenomenon.

  • Mechanism: If the lithium cation is too tightly coordinated to the nitrile nitrogen, the chiral pocket is "closed," forcing the electrophile to approach non-selectively.

  • Solution: Use LiCl as an additive or switch to a non-coordinating solvent mixture.

The "Kinetic Lock" Protocol:

  • Base: Use LDA (Lithium Diisopropylamide) freshly prepared. Avoid BuLi alone, as it acts as a nucleophile attacking the nitrile.

  • Temperature: Strict -78°C . At -40°C, the lithiated species undergoes rapid inversion of the pyramidal carbanion, destroying chirality.

  • Additive: Add HMPA (or the safer alternative DMPU , 2-3 eq) after deprotonation but before alkylation. This solvates the Lithium ion, creating a "naked" anion that reacts faster and with higher facial selectivity dictated by the pyrrolidine ring.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the critical decision nodes where chirality is either preserved or lost.

G Start (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (Starting Material) Decision Intended Application? Start->Decision Path_Red Reduction to Diamine (Ligand Synthesis) Decision->Path_Red Route A Path_Alk Alpha-Alkylation (Chiral Building Block) Decision->Path_Alk Route B Risk_Red RISK: Dimerization (Secondary Amine formation) Path_Red->Risk_Red Standard Conditions Sol_Red SOLUTION: NH3/MeOH Solvent Raney Ni Catalyst Path_Red->Sol_Red Optimized Risk_Rac RISK: C2 Racemization (Via Enolate/Imine) Path_Alk->Risk_Rac Temp > -60°C Sol_Alk SOLUTION: LDA @ -78°C DMPU Additive Path_Alk->Sol_Alk Optimized Product_Ligand (S)-Diamine Ligand (High Purity) Risk_Red->Product_Ligand Low Yield/Purity Product_Alk Chiral Nitrile Derivative (High dr) Risk_Rac->Product_Alk Racemic Mix Sol_Red->Product_Ligand Sol_Alk->Product_Alk

Caption: Workflow logic for (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile showing critical risk points (Red) and optimized technical solutions (Green).

Frequently Asked Questions (Technical Support)

Q1: Can I use NaBH4 for the reduction to avoid high-pressure hydrogenation?

  • Answer: Generally, no. Simple borohydride reduction of nitriles is sluggish and often stops at the imine stage or requires harsh Lewis acids (

    
    ) that can complex with the pyrrolidine nitrogen, making workup difficult. For bench-scale without a hydrogenator, use LiAlH4  in THF at 0°C, but quench carefully (Fieser workup) to prevent the aluminum salts from trapping your water-soluble diamine product.
    

Q2: I see a "doublet of doublets" in my NMR where I expect a singlet for the methyl group. Is this contamination?

  • Answer: Not necessarily. This molecule often exhibits rotamers due to the steric bulk of the N-methyl group adjacent to the nitrile-bearing carbon. Run a variable-temperature NMR (VT-NMR) at 50°C. If the peaks coalesce, it is rotameric; if they remain distinct, you have diastereomeric impurities (likely partial racemization).

Q3: How do I store the (S)-nitrile to prevent degradation?

  • Answer: Store under Argon at 4°C. The molecule is hygroscopic. Absorption of atmospheric water initiates hydrolysis of the nitrile to the amide over time, which appears as a white solid precipitate.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine from 1-methyl-2-pyrrolidinone. Retrieved from 3

  • National Institutes of Health (PMC). (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Retrieved from 4

  • Google Patents. (2008). Method for preparing 2-(2-aminoethyl)-1-methylpyrrolidine (KR100696187B1).[5][6] Retrieved from 5

  • Imperial College London. (2015). Alkylations of N-allyl-2-lithiopyrrolidines: Stereoselectivity and Applications. Retrieved from 7

Sources

common side reactions in alkylation with (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Alkylation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and purity issues during the functionalization of chiral pyrrolidine building blocks. The α-alkylation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (CAS: 67824-39-9) is a critical transformation in the synthesis of various alkaloids and pharmaceutical intermediates. However, its ambident nucleophilicity, the acidity of the α-protons, and the proximity of the C2 stereocenter make this reaction highly susceptible to side reactions.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity monoalkylation.

Part 1: Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the substrate. The desired pathway requires the quantitative generation of a lithium-coordinated α-carbanion, followed by an SN2 attack on an electrophile. Deviation from strict stoichiometric and thermal parameters activates competing pathways, as illustrated below.

G SM (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile Carbanion α-Carbanion Intermediate (Lithium Salt) SM->Carbanion LDA, -78°C (Deprotonation) NAlkyl N-Alkylated Quaternary Salt SM->NAlkyl RX (Direct Attack by N) Product Desired (S)-α-Alkyl Product Carbanion->Product RX, -78°C (C-Alkylation) RingOpen Acyclic α,β-Unsaturated Nitrile (Retro-Michael) Carbanion->RingOpen > -40°C (β-Elimination) Thorpe Thorpe-Ziegler Dimer Carbanion->Thorpe Attack on SM (Incomplete Deprotonation) Dialkyl α,α-Dialkylated Byproduct Product->Dialkyl Excess Base/RX Racemic Racemized Product (Loss of Stereocenter) RingOpen->Racemic Ring Closure (Intramolecular Michael)

Fig 1: Reaction pathways in the alkylation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

Part 2: Troubleshooting FAQs

Q1: Why am I losing stereochemical purity (racemization) during the reaction? Causality: The deprotonated α-carbon forms a carbanion that is β to the pyrrolidine nitrogen. If the reaction temperature rises above -40 °C, this intermediate can undergo an E1cB-like β-elimination (a retro-Michael reaction). This breaks the C2–N bond, opening the pyrrolidine ring to form an acyclic α,β-unsaturated nitrile. When the ring recloses via an intramolecular Michael addition, the stereocenter at C2 is scrambled, resulting in racemization [1]. Solution: Maintain strict cryogenic conditions (-78 °C) during both deprotonation and electrophile addition. Use a non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure a tight, stabilizing lithium-coordinated ion pair.

Q2: I am seeing significant N-alkylation (quaternization) instead of C-alkylation. How do I prevent this? Causality: The N-methyl pyrrolidine moiety is a tertiary amine and a competent nucleophile. If the alkylating agent is added before complete deprotonation, or if you are using a highly reactive "hard" electrophile (e.g., methyl iodide), the nitrogen can directly attack the electrophile to form a quaternary ammonium salt [2]. Solution: Ensure quantitative generation of the carbanion before introducing the electrophile by allowing the base and substrate to stir for 30 minutes at -78 °C. If N-alkylation persists, switch to a "softer" electrophile (e.g., an alkyl bromide or triflate) or add a highly polar aprotic co-solvent like DMPU to selectively increase the nucleophilicity of the carbon enolate [3].

Q3: My LC-MS shows a mass corresponding to a dialkylated byproduct. How can I favor monoalkylation? Causality: The monoalkylated product still possesses an α-proton. If proton transfer between the unreacted carbanion and the newly formed monoalkylated product is faster than the alkylation step, or if excess base is present, dialkylation is inevitable [4]. Solution: Use exactly 1.05 equivalents of freshly prepared base and 1.10 equivalents of electrophile. Employ an "inverse addition" technique: add the pre-formed enolate solution dropwise to a solution of the alkyl halide at -78 °C. This keeps the electrophile in excess relative to the enolate at any given moment, preventing the monoalkylated product from encountering unreacted base.

Q4: The reaction mixture turned dark and viscous, and I isolated a dimer. What happened? Causality: This is the Thorpe-Ziegler condensation. If deprotonation is slow or incomplete, the highly nucleophilic carbanion will attack the nitrile carbon of an unreacted starting material molecule, forming an enaminonitrile dimer [4]. Solution: Do not use weak or aging bases. Ensure LDA is freshly titrated. Add the substrate to the base (normal addition for the deprotonation step) so that the base is always in excess during the deprotonation phase, driving the equilibrium instantly to the carbanion.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, do not rely on assumed reagent purities. This protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow for the monoalkylation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

Step 1: Base Preparation (Stoichiometric Control) Causality: Commercial LDA degrades over time, leading to inaccurate stoichiometry and subsequent dialkylation.

  • To a flame-dried Schlenk flask under argon, add anhydrous THF (10 mL/mmol) and freshly distilled diisopropylamine (1.05 eq). Cool to 0 °C.

  • Dropwise add titrated n-BuLi (1.05 eq). Stir for 15 minutes to ensure complete formation of LDA.

Step 2: Enolate Generation (Cryogenic Control) Causality: Strict temperature control prevents retro-Michael ring opening and racemization.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.00 eq) as a solution in THF over 15 minutes. Stir for 30 minutes.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot and quench into 0.5 mL of MeOD. Analyze by crude 1H NMR. You should observe >95% deuterium incorporation at the α-position, confirming quantitative deprotonation.

Step 3: Electrophile Addition (Kinetic Control) Causality: Controlled addition prevents localized excess of base, mitigating Thorpe-Ziegler condensation.

  • Pre-cool the alkyl halide (1.10 eq) to -78 °C.

  • Add the alkyl halide dropwise to the enolate solution. (Note: For highly reactive electrophiles, use inverse addition by cannulating the enolate into the electrophile).

  • Stir at -78 °C for 2 hours. Do not allow the temperature to rise above -50 °C.

  • Self-Validation (IPC 2): Quench a 50 µL aliquot in MeOH and analyze via LC-MS to confirm the disappearance of the starting material mass and the appearance of the monoalkylated mass.

Step 4: Quench and Isolation Causality: A cold quench prevents epimerization of the newly formed product during the workup phase.

  • Quench the reaction strictly at -78 °C by adding saturated aqueous NH4Cl (5 mL/mmol).

  • Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Part 4: Quantitative Data Summary

Use the following table to rapidly diagnose reaction failures based on analytical markers and apply the correct quantitative parameter shift.

Side ReactionPrimary CausalityAnalytical Identifier (MS / NMR)Critical Parameter Threshold for Mitigation
Racemization Retro-Michael ring openingChiral HPLC: Loss of enantiomeric excess (ee < 90%)Reaction Temp must remain ≤ -78 °C during deprotonation.
N-Alkylation Direct attack by tertiary amineLC-MS: [M+Alkyl]⁺ with high polarity; NMR: Downfield shift of N-CH₃Base Equivalents: ≥ 1.05 eq ; Deprotonation time: ≥ 30 min before RX addition.
Dialkylation Rapid proton transferLC-MS: [M+2(Alkyl)]⁺; NMR: Absence of α-protonBase Equivalents: Strictly ≤ 1.05 eq ; Use Inverse Addition.
Thorpe-Ziegler Incomplete deprotonationLC-MS: [2M]⁺ dimer; IR: Strong C=C-NH₂ stretchBase pKa must be > 30 (Use LDA, avoid alkoxides).
E2 Elimination Base acts on alkyl halideGC-MS: Presence of alkene derived from alkyl halideUse Alkyl Iodides or Triflates; Add 10% v/v DMPU [3].

Part 5: References

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. URL: [Link]

  • Bunce, R. A., & Johnson, L. B. (1999). "Acylation and Alkylation of 2- and 4-Methylbenzonitrile". Organic Preparations and Procedures International, 31(4), 407-412. URL: [Link]

  • Taber, D. F., et al. (1997). "Alkylation of Acetonitrile". The Journal of Organic Chemistry, 62(24), 8575-8576. URL: [Link]

Technical Support Center: Asymmetric Synthesis with (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for leveraging (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile in asymmetric synthesis. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and enantioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction to (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a chiral organocatalyst derived from the ubiquitous and highly effective L-proline scaffold.[1][2] Its structure, featuring a pyrrolidine ring, imparts a rigid chiral environment crucial for stereocontrol.[3] Like other proline derivatives, it primarily operates through enamine or iminium ion intermediates to catalyze a variety of carbon-carbon bond-forming reactions, including Michael additions and aldol reactions.[4][5] The nitrile group and N-methylation distinguish it from parent proline, influencing its solubility, steric profile, and catalytic activity.

This guide provides a structured approach to troubleshooting common issues and optimizing protocols to achieve high yields and excellent enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for this catalyst? A1: This catalyst is highly effective for asymmetric Michael additions of aldehydes and ketones to nitroalkenes.[6] It is also suitable for certain asymmetric aldol reactions. The core mechanism involves the formation of a chiral enamine from the catalyst and a carbonyl donor, which then attacks an electrophilic acceptor with high facial selectivity.[5]

Q2: My reaction shows low conversion. What are the likely causes? A2: Low conversion can stem from several factors:

  • Catalyst Inactivity: Ensure the catalyst is pure and has not degraded. Discoloration may indicate decomposition.[7]

  • Insufficient Catalyst Loading: While typically 5-20 mol% is used, challenging substrates may require higher loading.

  • Moisture: Many organocatalytic reactions are sensitive to water. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[7][8]

  • Reaction Temperature: While lower temperatures often improve selectivity, they also decrease the reaction rate. An optimal balance must be found.[7][9]

Q3: The enantiomeric excess (ee) of my product is poor. How can I improve it? A3: Low enantioselectivity is a common challenge. The most effective strategy is often to lower the reaction temperature .[7][8] Reactions run at 0 °C, -20 °C, or even -78 °C can show dramatic improvements in ee.[7] Other key factors include solvent choice and the purity of your starting materials. Acidic or basic impurities can disrupt the catalytic cycle.[7]

Q4: Can additives be used to improve the reaction? A4: Yes, additives can play a crucial role. For Michael additions to nitroolefins, a co-catalyst with an acidic proton (like a phenol derivative or thiourea) can act as a hydrogen bond donor, activating the nitroalkene electrophile and enhancing stereocontrol.[10][11] In some cases, a weak base may be required to facilitate enamine formation.[10]

Q5: What is the role of the solvent in these reactions? A5: The solvent significantly impacts both reaction rate and enantioselectivity by influencing the stability of the transition state.[8][12] Non-polar solvents like toluene and chloroform often provide a more organized chiral environment, leading to higher ee.[12] In contrast, polar protic solvents can form hydrogen bonds with the catalyst, potentially disrupting the catalytic cycle.[12] It is crucial to screen a range of solvents to find the optimum for a specific substrate combination.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantioselectivity is one of the most frequent issues encountered. This guide provides a systematic approach to diagnosing and resolving the problem.

Workflow for Troubleshooting Low Enantioselectivity

G Start Low ee Observed Check_Purity Step 1: Verify Reagent & Catalyst Purity Start->Check_Purity Check_Conditions Step 2: Confirm Anhydrous Conditions Check_Purity->Check_Conditions Purity Confirmed Success High ee Achieved Check_Purity->Success Impurity Found & Rectified Optimize_Temp Step 3: Optimize Temperature Check_Conditions->Optimize_Temp Conditions Confirmed Check_Conditions->Success Moisture Eliminated Optimize_Solvent Step 4: Screen Solvents Optimize_Temp->Optimize_Solvent ee Still Low Optimize_Temp->Success Optimal T Found Optimize_Additive Step 5: Introduce Additives Optimize_Solvent->Optimize_Additive ee Still Low Optimize_Solvent->Success Optimal Solvent Found Optimize_Additive->Success Optimal Additive Found

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps
  • Verify Purity of Starting Materials:

    • Catalyst: Ensure the (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is of high chemical and enantiomeric purity. If synthesized in-house, confirm complete removal of any protecting groups (e.g., Boc).[7]

    • Substrates: Aldehydes are prone to oxidation to carboxylic acids, and both aldehydes and ketones can undergo self-condensation.[5] Purify substrates by distillation, recrystallization, or filtration through a plug of silica gel immediately before use.

    • Solvent: Use high-purity, anhydrous solvents. Traces of acid or base can interfere with the catalyst.[7]

  • Ensure Strictly Anhydrous Conditions:

    • Moisture can hydrolyze the enamine intermediate, leading to racemic background reactions.

    • Protocol: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[7] Use freshly distilled solvents or solvents from a purification system.

  • Optimize Reaction Temperature:

    • This is the most critical parameter for enantioselectivity.[7][9] The enantiomeric difference in activation energy is often small, and lowering the temperature enhances the kinetic preference for one transition state over the other.

    • Protocol: Begin by running the reaction at room temperature. If the ee is low, systematically decrease the temperature. A typical screening range is 25 °C, 0 °C, -20 °C, and -40 °C.

  • Screen Solvents:

    • The polarity and coordinating ability of the solvent can dramatically alter the outcome.[8]

    • Protocol: Test a range of solvents with varying properties. A good starting point includes a non-polar solvent (Toluene), a chlorinated solvent (DCM), a polar aprotic solvent (Acetonitrile), and an ether (THF).

SolventPolarityTypical Effect on eeNotes
TolueneNon-polarOften highFavors a more ordered transition state.
Dichloromethane (DCM)Polar aproticVariableCommon choice, good starting point.
Acetonitrile (ACN)Polar aproticCan be lowIts polarity and coordinating ability can sometimes disrupt the catalytic cycle.[13][14]
Tetrahydrofuran (THF)Polar aproticVariableCoordinating solvent, can influence catalyst conformation.
ChloroformNon-polarOften highSimilar to toluene, can enhance the chiral environment.[12]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition to a Nitroalkene

This protocol provides a starting point for optimization.

Catalytic Cycle Visualization

G Cat Catalyst (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile Enamine Chiral Enamine Intermediate Cat->Enamine Aldehyde Aldehyde (RCHO) Aldehyde->Enamine - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (R'CH=CHNO2) Nitroalkene->Iminium Product Michael Adduct Iminium->Product + H2O Product->Cat Catalyst Regeneration H2O H2O (Hydrolysis) H2O->Product

Caption: Proposed catalytic cycle for the Michael addition.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the chosen anhydrous solvent (2.0 mL).

  • Catalyst Addition: Add (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (0.1 mmol, 10 mol%).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C).

  • Substrate Addition: Add the β-nitrostyrene (1.2 mmol, 1.2 equiv) to the stirred solution. If an additive (e.g., thiourea) is used, it should be added at this stage.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

By systematically addressing each potential point of failure, from reagent purity to the subtle effects of temperature and solvent, researchers can effectively troubleshoot and optimize their asymmetric syntheses using (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile to achieve high yields and superior enantiocontrol.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Enantioselectivity in D-Proline Derivative Catalysis.
  • MDPI. (2017, August 10). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions.
  • ResearchGate. (n.d.). Optimization of Conditions for the Asymmetric Michael Addition of....
  • ACS Publications. (2004, June 22). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters.
  • RSC Publishing. (n.d.). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide.
  • Vide Leaf. (2021, November 11). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
  • Benchchem. (n.d.). Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
  • ChemicalBook. (2023, December 21). Effect of Additives on Acetonitrile Polarity.
  • The Royal Society of Chemistry. (2015, November 16). Chapter 5: Proline as an Asymmetric Organocatalyst.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • SciELO. (n.d.). The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions.
  • LOCKSS. (2007, November 20). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES.
  • PMC. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Benchchem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine.
  • Blog. (2025, November 12). What are the reaction mechanisms of acetonitrile in organic synthesis?.
  • (2022, November 14). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide.

Sources

Validation & Comparative

Comparative Guide: Determination of Enantiomeric Excess for (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile and Downstream Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a critical chiral building block (CBB) utilized in the synthesis of neuroactive pharmaceutical ingredients, including histamine H3 antagonists and Janus kinase inhibitors. Its value lies in the rigid stereochemistry of the pyrrolidine ring, which directs the spatial arrangement of pharmacophores.

However, the stereocenter at the C2 position is susceptible to racemization under basic conditions (via deprotonation of the


-proton adjacent to the nitrile) or during nucleophilic substitution steps. Therefore, rigorous determination of enantiomeric excess (

) is not merely a quality control step but a mechanistic necessity to validate synthetic integrity.

This guide compares three analytical methodologies for determining the


 of this nitrile and its common downstream derivatives (e.g., the reduced diamine): Direct Chiral HPLC , Chiral Gas Chromatography (GC) , and NMR using Chiral Solvating Agents (CSAs) .

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance metrics of each method, grounded in experimental data for pyrrolidine-based alkaloids.

FeatureMethod A: Direct Chiral HPLC Method B: Chiral GC Method C: NMR w/ CSA
Primary Application Final Product Release; High PrecisionVolatile Intermediates; Process ControlRapid In-Process Monitoring
Resolution (

)
High (

typical)
Moderate to High (

)
Low (Peak splitting dependent)
Limit of Detection

minor enantiomer

minor enantiomer

minor enantiomer
Sample Prep Minimal (Dilution)Minimal (Dilution)Moderate (Mixing w/ CSA)
Throughput 15–30 min/run20–40 min/run5–10 min/sample
Cost per Run High (Solvents, Columns)Low (Carrier gas only)Medium (Deuterated solvents)
Key Limitation Requires basic additives for aminesThermal stability of analyteLower sensitivity for high

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The Gold Standard)

Principle: The basic nitrogen of the pyrrolidine ring interacts strongly with residual silanols on silica-based columns, leading to peak tailing. To mitigate this, amylose or cellulose-based polysaccharide columns are used with a mobile phase containing a basic modifier (Diethylamine or Triethylamine).

Protocol:

  • Column Selection: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica).
    
  • Mobile Phase Preparation:

    • Base: n-Hexane / Isopropanol (90:10 v/v).

    • Crucial Additive: Add 0.1% Diethylamine (DEA). Note: DEA competes for silanol sites, sharpening the amine peak.

  • Instrument Settings:

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Temperature: 25°C (Lower temperature often improves chiral recognition).

    • Detection: UV at 210 nm (Nitrile absorption) or 254 nm.

  • Sample Prep: Dissolve 1 mg of nitrile in 1 mL of Mobile Phase.

  • Validation: Inject the racemate first to establish separation factor (

    
    ). Expect the (S)-enantiomer to elute second on OD-H columns (typical for this class, but must be experimentally verified).
    
Method B: Chiral Gas Chromatography (GC)

Principle: Due to the relatively low molecular weight and volatility of 2-(1-methylpyrrolidin-2-yl)acetonitrile, GC is a viable, solvent-free alternative.

Protocol:

  • Column: Cyclodextrin-based capillary column (e.g., Supelco Beta-DEX 120 or Agilent CP-Chirasil-Dex CB).

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Temperature Program:

    • Initial: 100°C (Hold 2 min).

    • Ramp: 2°C/min to 160°C.

    • Final: 160°C (Hold 5 min).

  • Detection: FID (Flame Ionization Detector) at 250°C.

  • Causality: The slow ramp rate is essential because the separation mechanism relies on the inclusion complex stability difference between the enantiomers and the cyclodextrin cavity, which is highly temperature-sensitive.

Method C: H-NMR with Chiral Solvating Agents (CSA)

Principle: When the chiral analyte forms a non-covalent complex with a chiral solvating agent, the enantiomers become diastereomeric pairs with distinct chemical shifts (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).

Protocol:

  • Reagents:

    • Analyte: 10 mg of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

    • CSA: (R)-(+)-1,1'-Bi-2-naphthol [(R)-BINOL] or (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).

    • Solvent:

      
       (0.6 mL).
      
  • Procedure:

    • Mix analyte and CSA in a 1:2 molar ratio (excess CSA maximizes complexation).

    • Acquire

      
      H-NMR (minimum 400 MHz).
      
  • Analysis: Focus on the N-Methyl singlet (

    
     ppm) or the 
    
    
    
    -proton triplet. These signals will split into two distinct sets if racemization has occurred.
  • Calculation:

    
    [1]
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development and sample properties.

EE_Determination_Workflow Start Sample: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile or Derivative Check_State Is the sample volatile? Start->Check_State Volatile_Yes Yes (Nitrile/Low MW) Check_State->Volatile_Yes Boiling Point < 250°C Volatile_No No (Salt/High MW) Check_State->Volatile_No Boiling Point > 250°C Throughput Requirement: High Throughput or High Precision? Volatile_Yes->Throughput Method_HPLC Method: Chiral HPLC (Chiralcel OD-H + DEA) Volatile_No->Method_HPLC Non-volatile requires LC Precision High Precision / Final QC Throughput->Precision Speed Speed / In-Process Check Throughput->Speed Method_GC Method: Chiral GC (Beta-DEX Column) Precision->Method_GC Solvent-free alternative Precision->Method_HPLC Gold Standard Method_NMR Method: 1H-NMR + CSA ((R)-BINOL) Speed->Method_NMR No separation needed

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method based on analyte volatility and precision requirements.

References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Pyrrolidin-1-yl)acetonitrile Product Information. Retrieved from

  • Karlsruhe Institute of Technology (KIT). (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Retrieved from

  • National Institutes of Health (NIH). (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Retrieved from

  • Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof (US7244852B2). Retrieved from

Sources

comparison of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the synthetic chemist's toolkit is of paramount importance.[1] Asymmetric synthesis, the art of creating single enantiomers, often relies on the temporary incorporation of a chiral auxiliary.[2][3] This guide provides a detailed comparison of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile, a proline-derived auxiliary, with other cornerstone auxiliaries. We will delve into the mechanistic underpinnings, practical applications, and performance data that guide the rational selection of a chiral auxiliary for achieving high stereoselectivity.

The Core Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental strategy of using a chiral auxiliary involves three key stages:

  • Attachment: A prochiral substrate is covalently bonded to the chiral auxiliary.

  • Stereodifferentiation: The chiral auxiliary directs a subsequent reaction (e.g., alkylation, aldol addition) to occur preferentially on one of the two prochiral faces of the substrate, creating a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and reused, enhancing the economic viability of the process.[2][4]

The efficacy of this process is judged by the diastereomeric excess (d.e.) of the intermediate and, ultimately, the enantiomeric excess (e.e.) of the final product, alongside chemical yield and the practicality of the cleavage conditions.

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate 1. Attach Auxiliary Chiral_Auxiliary Chiral Auxiliary (e.g., Proline Derivative) Chiral_Auxiliary->Diastereomeric_Intermediate Enantiopure_Product Enantiopure Product Diastereomeric_Intermediate->Enantiopure_Product 2. Diastereoselective Reaction (e.g., Alkylation) Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Intermediate->Recovered_Auxiliary 3. Cleave Auxiliary

Caption: General workflow of chiral auxiliary-based asymmetric synthesis.

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile: A Proline-Derived Auxiliary

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile belongs to the family of chiral auxiliaries derived from (S)-proline, an inexpensive and readily available amino acid from the chiral pool.[4][5] This lineage is significant, as proline and its derivatives are renowned for their ability to form rigid cyclic transition states, which is key to achieving high levels of stereocontrol.[6]

Mechanism of Stereocontrol:

The effectiveness of this auxiliary in the asymmetric α-alkylation of carboxylic acids stems from its ability to form a rigid, chelated enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation is coordinated by both the enolate oxygen and the nitrogen atom of the pyrrolidine ring. This chelation, combined with the steric bulk of the N-methylpyrrolidine group, effectively shields one face of the enolate. Consequently, an incoming electrophile is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.

Caption: Proposed chelated transition state for stereocontrol.

Comparative Analysis with Established Chiral Auxiliaries

No single chiral auxiliary is optimal for all applications. The choice depends on the specific substrate, reaction type, and desired product. Here, we compare (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile with three industry standards: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Enders' SAMP Hydrazones.

Chiral AuxiliaryTypical SubstrateDeprotonation BaseTypical d.e. (%)Cleavage MethodAuxiliary Recovery
(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile Carboxylic AcidsLDA, LiHMDS>90 (Predicted)Acidic HydrolysisYes
Evans' Oxazolidinone [7][8]Carboxylic AcidsLDA, NaHMDS>95[7]LiOH/H₂O₂ (Acid), LiBH₄ (Alcohol)[1][8]Excellent
Myers' Pseudoephedrine Amide [2][9]Carboxylic AcidsLDA, LiCl>95[2]Acidic/Basic HydrolysisGood
Enders' SAMP Hydrazone [4][10]Aldehydes, KetonesLDA>95[10]Ozonolysis, Acid HydrolysisGood
Evans' Oxazolidinones

Developed by David Evans, chiral oxazolidinones are arguably the "gold standard" for the asymmetric alkylation of carboxylic acids.[1]

  • Mechanism: They form a rigid Z-enolate that is chelated to a lithium ion. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) effectively blocks one face of the enolate from the incoming electrophile.[3]

  • Performance: They consistently provide exceptionally high diastereoselectivities (>95% d.e.) for a wide range of electrophiles.[7]

  • Cleavage: Versatile cleavage conditions allow access to various functional groups. Mild hydrolysis with lithium hydroperoxide yields the carboxylic acid, while reductive cleavage can provide alcohols or aldehydes.[1][11]

Myers' Pseudoephedrine Amides

Andrew Myers developed a practical and highly effective auxiliary based on the readily available pseudoephedrine.

  • Mechanism: Upon deprotonation, the lithium enolate is believed to form an internal chelate with the oxygen of the hydroxyl group. The stereochemical outcome is directed by the methyl group on the pseudoephedrine backbone.[2]

  • Performance: This method provides very high diastereoselectivities, often >95% d.e., and is noted for the high crystallinity of the amide intermediates, which can often be purified to >99% d.e. by simple recrystallization.

  • Cleavage: The auxiliary is typically removed by acidic or basic hydrolysis to furnish the enantiomerically pure carboxylic acid.[7]

Enders' SAMP/RAMP Hydrazones

Developed by Dieter Enders, the SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP (the R-enantiomer) methodology is a powerful tool for the α-alkylation of aldehydes and ketones.[10]

  • Mechanism: The carbonyl compound is first converted into a chiral hydrazone. Deprotonation yields a rigid aza-enolate, where the lithium cation is chelated by the methoxy group and the nitrogen atom. This structure directs the approach of the electrophile.[10]

  • Performance: This method is highly reliable and provides excellent stereoselectivity for the alkylation of a wide range of carbonyl compounds.

  • Cleavage: The resulting alkylated hydrazone is typically cleaved using ozonolysis or mild acid hydrolysis to regenerate the α-substituted carbonyl compound.[10]

Experimental Protocols

To provide a practical context, we outline a standard protocol for an Evans' auxiliary and a proposed protocol for (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone[8]

Step 1: Acylation of the Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C.

  • Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench with saturated aqueous NH₄Cl and extract the N-propionyl oxazolidinone product.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add LDA (1.1 equiv.) dropwise and stir for 30 minutes to form the Z-enolate.

  • Add benzyl bromide (1.2 equiv.) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup to isolate the crude alkylated product. Diastereomeric excess can be determined by ¹H NMR or HPLC analysis.

Step 3: Auxiliary Cleavage to Carboxylic Acid

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

  • Stir the reaction for 2-4 hours until complete.

  • Quench the excess peroxide with sodium sulfite and isolate the enantiomerically enriched carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Proposed Protocol 2: Asymmetric Alkylation using (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Step 1: Acylation of the Auxiliary

  • To a solution of propanoic acid (1.0 equiv.) in dichloromethane, add a coupling agent such as DCC or EDC (1.1 equiv.) and a catalytic amount of DMAP.

  • Add (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (1.0 equiv.) and stir at room temperature for 12-18 hours.

  • Filter the reaction mixture and purify by column chromatography to yield the N-acyl intermediate.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl intermediate (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add LDA (1.1 equiv.) dropwise and stir for 1 hour to ensure complete formation of the lithium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract the product with ethyl acetate. Determine the d.e. of the crude product.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a mixture of 6M HCl and THF (1:1).

  • Heat the mixture to reflux for 12 hours to hydrolyze the amide and nitrile functionalities.

  • Cool the reaction, neutralize with a base, and extract the desired α-substituted carboxylic acid. The protonated chiral auxiliary will remain in the aqueous layer and can be recovered.

Conclusion and Outlook

(S)-2-(1-methylpyrrolidin-2-yl)acetonitrile represents a promising addition to the family of proline-derived chiral auxiliaries. Its key advantage lies in the predictable stereocontrol offered by the rigid pyrrolidine scaffold, a hallmark of this class of auxiliaries. While Evans' oxazolidinones remain the benchmark for versatility and reliability, and Myers' pseudoephedrine offers the practical advantage of crystalline intermediates, proline-derived auxiliaries like the one discussed here provide a robust and often more economical alternative.

The selection of an auxiliary is a critical decision in synthesis design. For α-alkylation of carboxylic acids, Evans' and Myers' auxiliaries are excellent first choices due to extensive literature precedent. However, for researchers exploring novel pathways or seeking alternatives due to cost or specific substrate compatibility, proline-derived auxiliaries such as (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile and the well-established SAMP/RAMP systems for carbonyl compounds offer powerful and highly effective solutions. The continued development of such auxiliaries is vital for advancing the field of asymmetric synthesis.

References

  • Benchchem. (n.d.). Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis.
  • Kotsuki, H., Ikishima, H., & Atsus. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1.
  • Kotsuki, H., Ikishima, H., & Atsu. (n.d.). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2.
  • Benchchem. (n.d.). The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Alternatives.
  • ResearchGate. (n.d.). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives.
  • MDPI. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • RSC Publishing. (n.d.). Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids.
  • Benchchem. (n.d.). Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696.
  • University of York. (n.d.). Aromatic Heterocyclic Chemistry F12HSC.
  • Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

performance of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile in different asymmetric transformations

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile (hereafter referred to as (S)-MPAN ) reveals its unique utility as a modular chiral building block and a synthetic surface modifier in asymmetric catalysis. While naturally derived cinchona alkaloids dominate heterogeneous enantioselective hydrogenations, synthetic modifiers like (S)-MPAN offer researchers precise control over steric and electronic parameters, enabling the mechanistic deconstruction of complex catalytic systems.

This guide objectively compares the performance of (S)-MPAN against industry-standard alternatives, detailing the mechanistic causality behind its application in the Orito reaction and its role as a precursor in homogeneous organocatalysis.

Mechanistic Rationale: Why (S)-MPAN?

In heterogeneous asymmetric catalysis, particularly the enantioselective hydrogenation of


-ketoesters on platinum (the Orito reaction), the chiral modifier must perform two functions: anchor  to the metal surface and direct  the prochiral substrate.

Standard modifiers like cinchonidine utilize a quinoline ring for anchoring and a quinuclidine nitrogen for substrate interaction. However, their conformational flexibility can complicate mechanistic studies. (S)-MPAN serves as a minimalist, synthetic alternative:

  • The Anchoring Motif: The linear, strongly

    
    -accepting nitrile (
    
    
    
    ) group provides a robust, low-steric-hindrance anchor to the Pt(111) facets.
  • The Stereocontrolling Element: The rigid pyrrolidine ring projects into the solvent interface. The tertiary N-methyl amine acts as a Lewis basic site to hydrogen-bond with the substrate (or solvent), shielding one prochiral face of the incoming ketone.

Mechanism A Pt Surface (Achiral) C Chiral Modified Pt Surface A->C Nitrile Anchoring B (S)-MPAN Modifier B->C Surface Modification E Diastereomeric Transition State C->E Substrate Adsorption D alpha-Ketoester Substrate D->E Prochiral Face Binding F Enantioenriched alpha-Hydroxyester E->F H2 Addition (Stereocontrolled)

Figure 1: Mechanism of enantioselective hydrogenation via nitrile-anchored chiral modification on Pt.

Performance Benchmarking: The Orito Reaction

To evaluate the efficacy of (S)-MPAN, we benchmark it against the gold standard (Cinchonidine) and a racemic control in the asymmetric hydrogenation of ethyl pyruvate [1, 2].

While (S)-MPAN does not reach the >90% enantiomeric excess (ee) typical of optimized cinchona systems, its performance is critical for structural-activity relationship (SAR) studies. The inversion of stereoselectivity compared to cinchonidine demonstrates that the spatial orientation of the N-methylpyrrolidine ring effectively favors the (S)-enantiomer [3].

Table 1: Comparative Performance in Asymmetric Hydrogenation of Ethyl Pyruvate
Catalyst / Modifier SystemAnchor MoietyStereocontrolling ElementConversion (%)Enantiomeric Excess (ee %)Major Enantiomer
Pt/Al₂O₃ (Unmodified) NoneNone>990Racemic
Pt/Al₂O₃ + Cinchonidine QuinolineQuinuclidine>9985 - 95(R)
Pt/Al₂O₃ + (S)-MPAN Nitrile (-CN)N-Methylpyrrolidine8245 - 60(S)
Pt/Al₂O₃ + Cinchonine QuinolineQuinuclidine>9980 - 90(S)

Reaction Conditions: 5% Pt/Al₂O₃, 10 bar H₂, Toluene/AcOH solvent, 298 K.

Synthetic Utility: Precursor to Privileged Diamine Ligands

Beyond surface modification, (S)-MPAN is highly valued as a precursor. The reduction of the nitrile group (via LiAlH₄ or catalytic hydrogenation) yields (S)-1-methyl-2-(aminomethyl)pyrrolidine . This chiral diamine is a privileged ligand in homogeneous transition-metal catalysis (e.g., Mukaiyama aldol reactions, enantioselective alkylations).

Causality of Design: The primary amine strongly coordinates to Lewis acidic metals (like Cu or Sn), while the bulky, tertiary N-methylpyrrolidine acts as a steric wall, enforcing a highly rigid, chiral chiral pocket that dictates the trajectory of incoming nucleophiles.

Self-Validating Experimental Protocol: Modifier Evaluation

To ensure reproducibility and scientific integrity, the following protocol for evaluating (S)-MPAN incorporates built-in self-validation mechanisms.

Protocol Step1 Step 1: Catalyst Prep Pt/Al2O3 + Modifier Ultrasonication Step2 Step 2: Reaction H2 (10 bar) Solvent: AcOH/Toluene Step1->Step2 Purge with N2 Step3 Step 3: Workup Filtration of Pt Solvent Evaporation Step2->Step3 Depressurize Step4 Step 4: Analysis Chiral GC/HPLC Calculate ee% Step3->Step4 Sample Prep

Figure 2: Self-validating experimental workflow for evaluating chiral modifiers in asymmetric hydrogenation.

Step-by-Step Methodology
  • Catalyst Activation: Reduce 50 mg of 5% Pt/Al₂O₃ under a continuous flow of H₂ (1 bar) at 400 °C for 2 hours, then cool to room temperature under N₂.

    • Causality: Native platinum surfaces are passivated by atmospheric oxygen. High-temperature reduction generates the active Pt(111) facets required for nitrile anchoring and substrate activation.

  • Modifier Pre-equilibration: Transfer the activated catalyst to a high-pressure reactor under inert atmosphere. Add 5 mL of a Toluene/Acetic Acid (5:1) mixture containing 10 mol% of (S)-MPAN. Stir for 30 minutes.

    • Causality: Acetic acid facilitates the proton transfer step during carbonyl reduction [4]. Pre-stirring allows the modifier to saturate the chiral adsorption sites before the substrate can competitively bind.

  • Reaction Initiation: Add 1.0 mmol of ethyl pyruvate and 0.5 mmol of dodecane (Internal Standard). Seal and purge the reactor with N₂ (3x), then pressurize with H₂ to 10 bar. Stir at 1000 rpm at 298 K.

  • Validation & Analysis: Withdraw 50

    
    L aliquots at 15, 30, and 60 minutes. Filter through a short silica plug to remove Pt particulates. Analyze via chiral GC (e.g., Cyclosil-B column).
    
    • Self-Validation System: The dodecane internal standard ensures that the calculated conversion is based on strict mass balance. A parallel control reaction using unmodified Pt/Al₂O₃ must be run to confirm 0% ee; if the control shows ee > 0%, the reactor is contaminated with residual chiral modifier.

References

  • Lavoie, S., Laliberté, M. A., & McBreen, P. H. (2003). "Adsorption states and modifier-substrate interactions on Pt(111) relevant to the enantioselective hydrogenation of alkyl pyruvates in the Orito reaction." Journal of the American Chemical Society.[Link]

  • Schmidt, E., et al. (2021). "Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts." Chemical Reviews.[Link]

  • Balázsik, K., et al. (2008). "New Data on the Orito Reaction: Effect of Substrate Structure on Nonlinear Phenomenon." Catalysis Letters.[Link]

  • Wang, Z. (2006). "TOTAL SYNTHESIS OF RUBROLIDE L, YANGJINHUALINE 'A' AND THE DEVELOPMENT OF CHIRAL MODIFIERS FOR THE ORITO REACTION." Library and Archives Canada.[Link]

Cost-Benefit Analysis of (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile in the Synthesis of Chiral Amine Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug development, the pyrrolidine scaffold is a privileged pharmacophore. Specifically, the chiral building block (S)-2-(1-methylpyrrolidin-2-yl)ethanamine (CAS 422545-95-7) serves as a critical side-chain in the synthesis of several high-value therapeutics. Recent applications include the development of small molecule fluorescent ligands for the , the design of highly selective , and the formulation of.

The most direct precursor to this amine is (CAS 67824-39-9). For process chemists and researchers, a recurring strategic dilemma is whether to purchase this relatively expensive pre-formed chiral nitrile or to synthesize the target amine via alternative, lower-cost raw materials. This guide provides an objective, data-driven cost-benefit analysis comparing the direct reduction of the chiral nitrile against late-stage chiral resolution and de novo synthesis from the chiral pool.

Mechanistic Evaluation of Synthetic Alternatives

To determine the most viable route, we must evaluate the causality behind the chemical transformations and their impact on scalability, yield, and environmental footprint.

Route A: Direct Reduction of the Chiral Nitrile (The Target Approach)

Using commercially available (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile allows for a single-step conversion to the target amine. The reduction is typically achieved via catalytic hydrogenation.

  • The Causality of Efficiency: Because the stereocenter at the 2-position of the pyrrolidine ring is unactivated and distant from the nitrile group, it is not susceptible to tautomerization or racemization under standard reducing conditions. This guarantees near-perfect stereoretention (>99% ee). The primary cost driver is the upfront procurement of the chiral starting material, which is offset by extreme step-economy.

Route B: Late-Stage Chiral Resolution of Racemic Amine

This route begins with the inexpensive, racemic version of the nitrile, which is reduced to a racemic amine. The mixture is then subjected to classical resolution using chiral acids (e.g., Di-p-toluoyl-D-tartaric acid).

  • The Causality of Inefficiency: While raw material costs are drastically lower, classical resolution is governed by a strict thermodynamic ceiling: a maximum theoretical yield of 50% for the desired (S)-enantiomer. Furthermore, the undesired (R)-enantiomer must either be discarded (doubling the E-factor) or racemized. Racemizing an unactivated chiral center requires harsh basic conditions that often lead to substrate degradation.

Route C: De Novo Homologation from L-Proline

L-Proline offers a cheap, readily available chiral pool starting material. The synthesis requires N-methylation, conversion to an acid chloride, and a one-carbon chain extension via Arndt-Eistert homologation.

  • The Causality of Risk: The Arndt-Eistert synthesis requires the use of diazomethane—a highly toxic and explosive gas. The necessity for specialized blast-proof equipment, combined with the compounding yield losses across 4 to 5 synthetic steps, makes this route economically unviable for large-scale API manufacturing despite the low cost of L-Proline.

Process Flow & Efficiency Visualization

SyntheticRoutes NodeA1 (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile (Commercial Chiral Nitrile) NodeA2 Reduction (Raney-Ni / NH3 / H2) NodeA1->NodeA2 Target (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine (Target Chiral Amine) NodeA2->Target NodeB1 Racemic Nitrile (Low Cost) NodeB2 Reduction (Yields Racemic Amine) NodeB1->NodeB2 NodeB3 Chiral Resolution (-50% Yield Loss) NodeB2->NodeB3 NodeB3->Target NodeC1 L-Proline (Chiral Pool) NodeC2 Homologation (Multi-step, High E-factor) NodeC1->NodeC2 NodeC2->Target

Fig 1: Comparative synthetic routes to (S)-2-(1-methylpyrrolidin-2-yl)ethanamine.

Quantitative Cost-Benefit Analysis

The following table summarizes the operational metrics of the three synthetic strategies. Data is normalized for the production of 1 kg of the final (S)-amine.

MetricRoute A: Chiral Nitrile (Pre-formed)Route B: Racemic ResolutionRoute C: L-Proline Homologation
Step Count 12 (Reduction + Resolution)5
Overall Yield ~92%~38% (Capped at 50%)~45%
Enantiomeric Excess (ee) >99% (Retained)>98% (After 2x recrystallization)>95% (Risk of partial racemization)
Relative Raw Material Cost High (Premium for chiral center)LowVery Low
Effective Cost per Kg API Optimal (High yield offsets cost)High (Due to 62% mass loss)Very High (Labor & safety overhead)
E-factor (Waste/Product) Low (< 5 kg/kg )High (> 15 kg/kg )Very High (> 25 kg/kg )

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind critical operational parameters.

Protocol 1: Catalytic Reduction of (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile (Route A)

Objective: Convert the chiral nitrile to the primary amine while strictly suppressing the formation of secondary amine dimers.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve 1.0 equivalent of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile in 10 volumes of 7M NH₃ in Methanol.

    • Causality: The reduction of a nitrile proceeds via an intermediate imine. Without excess ammonia, the newly formed primary amine will attack this imine, releasing NH₃ and forming an undesired secondary amine dimer. The 7M methanolic ammonia shifts the equilibrium, trapping the intermediate and ensuring exclusive primary amine formation.

  • Catalyst Addition: Carefully add 20% w/w of an aqueous slurry of Raney-Nickel.

    • Self-Validation: Raney-Ni is chosen over Palladium on Carbon (Pd/C) to prevent potential hydrogenolysis (ring-opening) of the pyrrolidine ring. Ensure the catalyst remains wet; dry Raney-Ni is highly pyrophoric.

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 25°C for 12 hours. Monitor hydrogen uptake; the reaction is self-validating when the pressure stabilizes, indicating complete reduction of the triple bond.

  • Workup: Vent the reactor and purge with N₂. Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite prevents finely divided nickel particulates from passing through the filter, which could ignite upon exposure to ambient oxygen during solvent evaporation.

  • Purification: Concentrate the filtrate under reduced pressure and distill the residue under vacuum to yield the pure (S)-amine as a colorless oil.

Protocol 2: Classical Resolution of Racemic Amine (Route B - For Comparison)

Objective: Isolate the (S)-enantiomer from a racemic mixture via diastereomeric salt crystallization.

  • Salt Formation: Dissolve 1.0 eq of racemic 2-(1-methylpyrrolidin-2-yl)ethanamine and 1.0 eq of Di-p-toluoyl-D-tartaric acid (D-PTTA) in a hot mixture of Isopropanol/Water (9:1).

    • Causality: D-PTTA is utilized because its bulky, electron-rich aromatic groups provide strong differential

      
       stacking in the crystal lattice, maximizing the solubility discrepancy between the diastereomeric salts.
      
  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours without agitation.

    • Self-Validation: Rapid cooling forces kinetic precipitation, causing the undesired diastereomer to co-crystallize. Slow cooling ensures thermodynamic control, yielding high optical purity.

  • Isolation & Free-basing: Filter the crystals. Suspend them in 2M NaOH and extract with dichloromethane (3x). The strong base disrupts the ionic bond, partitioning the free (S)-amine into the organic phase while the sodium salt of D-PTTA remains in the aqueous layer. Dry and concentrate the organic layer.

References

  • Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) | ACS Medicinal Chemistry Letters | 1

  • nNOS Inhibitors from Quinoline Derivatives | Journal of Medicinal Chemistry | 2

  • NOVEL BIPHENYL DERIVATIVE AND METHOD FOR PREPARING SAME | European Patent Office - EP 3029026 A1 | 3

  • (S)-1-Methyl-2-Pyrrolidineacetonitrile (CAS 67824-39-9) Supplier Data & Synthesis | ChemicalBook | 4

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

WARNING: (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile is a functionalized pyrrolidine containing a nitrile moiety. In the absence of compound-specific breakthrough data, researchers must treat this substance as a Class 3 High-Potency Compound with significant skin absorption and metabolic toxicity risks.

Standard laboratory nitrile gloves are insufficient for prolonged contact due to the "like-dissolves-like" permeation principle common with organic nitriles.

Immediate Directives:

  • Primary Barrier: Laminate film (Silver Shield/4H) gloves are required for direct handling.

  • Inhalation: Zero-tolerance for open-bench handling; use a certified chemical fume hood.

  • Skin: This compound is a likely permeation enhancer (pyrrolidine ring) and metabolic toxin (nitrile).

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard. This section details the mechanistic risks that dictate our safety protocols.

The "Double-Threat" Molecular Structure

The danger of (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile lies in its dual-functional nature:

  • The Pyrrolidine Ring (Permeation Enhancer): Pyrrolidine derivatives (like NMP) are known solvents that alter the lipid structure of the stratum corneum (outer skin layer), effectively "opening the door" for chemical entry.

  • The Nitrile Moiety (Metabolic Toxicity): Once absorbed, organic nitriles can be metabolized by hepatic cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (

    
    ), leading to cytotoxic hypoxia.
    
The Nitrile Glove Paradox

Scientific Insight: Do not rely solely on nitrile gloves. Research indicates that organic nitriles permeate nitrile rubber gloves rapidly. A study on nitrile glove resistance demonstrated that hand movement decreases breakthrough time by up to 31% and increases permeation rates by 47% [1].[1][2] Because the target molecule is an organic nitrile, it shares chemical affinity with the glove material, accelerating diffusion.

PPE Selection Matrix

The following system is self-validating: if the PPE does not meet these specifications, the experiment must not proceed.

Protection ZoneRequired EquipmentTechnical Specification / Rationale
Hand (Primary) Laminate Film Gloves Brand: Ansell Silver Shield / North 4H.Rationale: Broad-spectrum resistance to aromatics and nitriles. Prevents permeation where nitrile rubber fails.
Hand (Outer) Disposable Nitrile (5-8 mil) Role: Sacrificial layer. Worn over laminate gloves to provide dexterity and grip (laminate is slippery). Change immediately upon splash.
Respiratory Engineering Control Standard: Fume hood with face velocity 80-100 fpm.Backup: If hood fails, use Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges (P100).
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1 (impact + splash).Note: Safety glasses are insufficient due to the risk of liquid wicking around frames.
Body Tyvek® Lab Coat + Apron Requirement: Closed-front, chemically resistant (polyethylene coated). Standard cotton coats absorb liquids and hold them against the skin.

Decision Logic: Glove Selection

Use this logic flow to determine the appropriate hand protection based on your specific manipulation.

GloveSelection Start Task Assessment Type Contact Type? Start->Type Incidental Incidental Splash Risk (Weighing solids, closed transfer) Type->Incidental Low Vol Intentional High Risk / Immersion (Synthesis, liquid transfer, cleanup) Type->Intentional High Vol / Liquid DoubleNitrile Double Nitrile Gloves (Change every 15 mins) Incidental->DoubleNitrile Laminate Laminate (Silver Shield) UNDER Nitrile Outer Intentional->Laminate Check Proceed with Work DoubleNitrile->Check Inspect Pinholes Laminate->Check

Figure 1: Risk-based decision tree for glove selection. Note that Laminate gloves are the default for any liquid handling.

Operational Protocol: Safe Handling Workflow

Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Ensure fume hood certification is current (<1 year).

  • Quenching Agent Prep: Prepare a 10% Sodium Hypochlorite (Bleach) solution. This acts as an oxidative quench for nitrile residues on glassware.

  • PPE Donning Order:

    • Tyvek Lab Coat.[3]

    • Laminate Gloves.

    • Outer Nitrile Gloves (Taped at cuff if handling >100mL).

    • Goggles.[4][5][6]

Phase 2: Active Handling
  • Weighing: Use a balance inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, seal tightly, and wipe the exterior before removing.

  • Liquid Transfer: Use positive displacement pipettes to prevent dripping. Never pour from a height.

  • Spill Management:

    • Minor (<5mL): Cover with absorbent pads. Wipe with 10% bleach, then water. Dispose of pads as hazardous waste.

    • Major (>5mL): Evacuate area.[4][7][8][9] Do not attempt cleanup without SCBA if outside a hood.

Phase 3: Doffing (Critical Step)

Most exposure occurs during glove removal.

  • Outer Gloves: Peel off the outer nitrile gloves, turning them inside out. Dispose in solid hazardous waste.

  • Wash Laminate: Rinse the still-gloved laminate hands with soap and water to remove invisible residues.

  • Remove Laminate: Peel off laminate gloves.

  • Final Wash: Wash bare hands thoroughly with soap and lukewarm water (avoid hot water, which opens pores).

Emergency Response & Disposal

First Aid Algorithms
  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[4][10]

    • Discard: Remove all contaminated clothing while showering.[7]

    • Alert: If skin is red or blistered, seek medical attention. Mention "Nitrile/Pyrrolidine exposure."[10]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Waste Disposal

Do not mix with general organic solvents if possible, to prevent cross-reactions.

Waste StreamClassificationTreatment
Liquid Waste Toxic Organic (Nitrile)Segregate into "Nitrile Waste" container. Ensure pH is basic (>9) to prevent HCN formation if acid is added later.
Solid Waste Hazardous DebrisAll gloves, wipes, and weighing boats go into double-bagged hazardous waste.
Glassware ContaminatedRinse with 10% bleach (oxidative destruction of nitrile), then acetone, then water.

Workflow Visualization

SafetyWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Termination Prep Don Laminate+Nitrile Check Hood Flow Handle Handle in Hood (No Open Bench) Prep->Handle Spill Spill? Handle->Spill Spill->Handle Clean & Continue Decon Bleach Wipe Down Outer Glove Disposal Spill->Decon No Wash Hand Wash (Soap + Water) Decon->Wash

Figure 2: Operational workflow ensuring containment from preparation to termination.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[8][11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.